4-(4-Chloro-2-methoxyphenyl)piperidine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
4-(4-chloro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI-Schlüssel |
JUOYRSLIORMKNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)C2CCNCC2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The 4-Arylpiperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system (CNS). Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present functional groups in a well-defined three-dimensional orientation for optimal interaction with a variety of CNS receptors. This guide provides a comprehensive overview of the 4-arylpiperidine scaffold, from its fundamental synthetic strategies and structure-activity relationships to its application in the development of therapies for complex neurological and psychiatric disorders.
The Strategic Importance of the 4-Arylpiperidine Scaffold in CNS Drug Design
The design of effective CNS drugs is a formidable challenge, primarily due to the need for molecules to cross the blood-brain barrier (BBB) and exhibit high affinity and selectivity for their intended neural targets. The 4-arylpiperidine scaffold offers a robust framework to address these challenges. Its saturated piperidine ring provides a three-dimensional structure that can be readily modified to optimize lipophilicity and basicity—key parameters governing BBB penetration. The aryl group at the 4-position serves as a versatile anchor for introducing a wide range of substituents that can modulate target binding and functional activity.
This scaffold is particularly prominent in the development of antipsychotics, antidepressants, and treatments for neurodegenerative diseases. Its ability to interact with key CNS targets, including dopamine and serotonin receptors, has made it a focal point of drug discovery efforts for decades.
Synthetic Strategies for Assembling the 4-Arylpiperidine Core
The construction of the 4-arylpiperidine scaffold can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include transition-metal-catalyzed cross-coupling reactions and multi-component reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming the crucial carbon-carbon bond between the piperidine and aryl moieties.
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 4-arylpiperidines. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. A common approach involves the use of a pre-formed piperidine-containing organoboron species or a suitable piperidine precursor with a halide or triflate handle.
Experimental Protocol: Synthesis of a 4-Arylpiperidine via Suzuki-Miyaura Coupling
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq.), the piperidine-4-boronic acid pinacol ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Arylation of the Piperidine Ring
For many CNS drugs, the nitrogen atom of the piperidine ring is also functionalized, often with an aryl or heteroaryl group. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving this transformation.[1]
Experimental Protocol: Buchwald-Hartwig N-Arylation of a Piperidine [1]
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-form the active palladium catalyst by mixing a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos).
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq.).[1] Seal the tube and purge with an inert gas.
-
Reagent Addition: Add the aryl bromide (1.0 eq.), the piperidine (1.2 eq.), and anhydrous, degassed toluene.[1]
-
Reaction and Purification: Heat the mixture (typically to 100 °C) and stir for 4-12 hours.[1] Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the product by column chromatography.[1]
Caption: Key synthetic routes to 4-arylpiperidine derivatives.
Structure-Activity Relationships (SAR) and Target Engagement
The pharmacological profile of 4-arylpiperidine derivatives is exquisitely sensitive to the nature and position of substituents on both the aryl and piperidine rings. Understanding these structure-activity relationships is fundamental to designing compounds with the desired potency and selectivity.[2][3]
Targeting Dopamine D₂ Receptors
The dopamine D₂ receptor is a primary target for antipsychotic drugs. The 4-arylpiperidine scaffold has been extensively explored to generate D₂ antagonists.
| Compound/Substituent | Target | Kᵢ (nM) | Key SAR Insights |
| Haloperidol | D₂ | 1.5 | The p-fluorobutyrophenone moiety is critical for high D₂ affinity. The hydroxyl group on the piperidine ring also contributes to binding. |
| N-propyl-3-(3-hydroxyphenyl)piperidine | D₂ Autoreceptor | - | N-propyl substitution often confers selectivity for dopamine autoreceptors.[4] |
| Arylpiperidine with 3-indole | D₂ | Potent Antagonist | Scaffold hopping from other bicyclic aryl rings to 3-indole can generate potent and selective D₂ antagonists. |
This table is a representative summary; specific Kᵢ values can vary depending on the assay conditions.
A quantitative structure-activity relationship (QSAR) analysis of substituted (S)-phenylpiperidines as dopamine antagonists revealed that lipophilicity (clogP) and steric factors play a significant role in determining antagonist activity.[3]
Targeting Serotonin Receptors
Modulation of serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ, is a key strategy for developing atypical antipsychotics and antidepressants with improved side-effect profiles.
| Compound/Substituent | Target | Kᵢ (nM) | Key SAR Insights |
| Aripiprazole Analog | 5-HT₁ₐ | - | The long-chain N-substituent is crucial for high affinity at 5-HT₁ₐ receptors. |
| 4-aryl-1,2,3,6-tetrahydropyridines | 5-HT₂C | - | The tetrahydropyridine core can be explored for 5-HT₂C agonist activity.[2] |
Pharmacological Evaluation: From Bench to Preclinical Models
The characterization of novel 4-arylpiperidine derivatives involves a hierarchical series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic efficacy.
In Vitro Assays
Receptor binding assays are essential for determining the affinity of a compound for its target receptor. These are typically competitive binding assays using a radiolabeled ligand with known high affinity for the receptor.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay [5]
-
Membrane Preparation: Homogenize cells or tissues expressing the D₂ receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membranes in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.[5]
Caption: Workflow for a typical D₂ receptor radioligand binding assay.
Functional assays measure the effect of a compound on receptor signaling. Common readouts include changes in second messenger levels (e.g., cAMP) or the recruitment of downstream signaling proteins like β-arrestin.
In Vivo Models
Animal models are crucial for evaluating the potential therapeutic effects and side effects of new drug candidates. For antipsychotics, models that assess the reversal of psychotomimetic-induced behaviors are widely used.[6]
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the increase in locomotor activity induced by amphetamine, a dopamine-releasing agent. This is predictive of D₂ receptor antagonism.[7]
-
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of a drug to reverse a deficit in PPI induced by a psychotomimetic agent (e.g., phencyclidine) suggests potential antipsychotic efficacy.[8]
-
Catalepsy Test: This test measures the induction of a state of immobility and is used to predict the likelihood of a compound causing extrapyramidal side effects, which are a major drawback of many typical antipsychotics.[6]
Case Study: The Discovery of Haloperidol
The discovery of haloperidol in 1958 by Paul Janssen's team is a landmark in psychopharmacology and a testament to the power of systematic medicinal chemistry centered on the 4-arylpiperidine scaffold.[9] The development of haloperidol originated from research on pethidine, a synthetic opioid.[10] Through a series of structural modifications, Janssen's team replaced the propiophenone group of a precursor with a butyrophenone group, leading to the synthesis of R-1625, later named haloperidol.[9] This compound exhibited potent neuroleptic properties without the morphine-like activity of its predecessors.[9]
Clinical trials confirmed its efficacy in treating a range of psychiatric disorders, including acute and chronic psychosis and mania.[9][10] The success of haloperidol not only provided a much-needed treatment for severe mental illness but also played a crucial role in the development of the dopamine hypothesis of schizophrenia and spurred further research into the therapeutic potential of the 4-arylpiperidine scaffold.[9]
Advanced Drug Design Strategies: Bioisosterism and Scaffold Hopping
To overcome limitations of existing 4-arylpiperidine-based drugs, such as metabolic instability or off-target effects, medicinal chemists employ advanced design strategies like bioisosteric replacement and scaffold hopping.
-
Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME (absorption, distribution, metabolism, and excretion) profile while retaining its biological activity. For the piperidine ring, common bioisosteres include other saturated heterocycles like morpholine or spirocyclic systems such as 2-azaspiro[3.3]heptane.[11][12]
-
Scaffold Hopping: This more drastic approach involves replacing the entire core scaffold with a structurally different one that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position.
Caption: Strategies for optimizing 4-arylpiperidine-based leads.
Future Directions and Conclusion
The 4-arylpiperidine scaffold continues to be a highly valuable and versatile platform in CNS drug discovery. Future research will likely focus on the development of compounds with more nuanced pharmacological profiles, such as biased agonists or allosteric modulators, to achieve greater therapeutic efficacy with fewer side effects. The integration of computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of the next generation of 4-arylpiperidine-based CNS therapies. This enduring scaffold, born from classic medicinal chemistry, remains at the forefront of innovation in the quest to treat complex brain disorders.
References
-
Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025, August 6). Revista Brasileira de Psiquiatria. Available at: [Link]
-
Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). PubMed. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020, January 19). MDPI. Available at: [Link]
-
Pharmacological screening of Anti-psychotic agents. (n.d.). Slideshare. Available at: [Link]
-
The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. (2025, August 6). ResearchGate. Available at: [Link]
-
Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025, December 23). British Journal of Pharmacology. Available at: [Link]
-
The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. (2009, April 29). PubMed. Available at: [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012, December 25). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. (2015, March 17). Organic Syntheses. Available at: [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). ACS Publications. Available at: [Link]
-
Haloperidol: Discovery, Structure and Mechanisms. (2020, February 8). UKEssays.com. Available at: [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Available at: [Link]
-
You have a few different accounts of the way Haloperidol came to be discovered. The account you have in this is perhaps one of. (n.d.). Samizdat Health Writers. Available at: [Link]
-
Haloperidol. (n.d.). Wikipedia. Available at: [Link]
-
Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. (2012, April 1). PubMed. Available at: [Link]
-
Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting. Available at: [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. Available at: [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. (2016, July 15). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 15). MDPI. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PubMed Central. Available at: [Link]
-
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO. Available at: [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Available at: [Link]
-
The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (n.d.). PubMed Central. Available at: [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025, September 28). MDPI. Available at: [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot. Available at: [Link]
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024, October 22). Blumberg Institute. Available at: [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Available at: [Link]
-
Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. (2005, February 15). PubMed. Available at: [Link]
-
Scaffold Hopping in Drug Discovery. (n.d.). NIPER. Available at: [Link]
-
Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. (2025, August 7). ResearchGate. Available at: [Link]
-
Medicinal Chemistry and Chemical Biology Highlights. (n.d.). CHIMIA. Available at: [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). ACS Publications. Available at: [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. Available at: [Link]
-
First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. (2005, December 15). PubMed. Available at: [Link]
-
Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024, October 27). SpringerLink. Available at: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI. Available at: [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Frontiers in Chemistry. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (n.d.). RSC Publishing. Available at: [Link]
-
Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. (2024, June 13). MDPI. Available at: [Link]
-
Refined ADME Profiles for ATC Drug Classes. (n.d.). MDPI. Available at: [Link]
-
Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. (n.d.). SciSpace. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]
- 9. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
Technical Profile: 4-(4-Chloro-2-methoxyphenyl)piperidine
The following technical guide details the structural identification, synthesis, and characterization of 4-(4-Chloro-2-methoxyphenyl)piperidine .
Structural Identification & Sourcing Guide
Executive Summary & Core Identity
4-(4-Chloro-2-methoxyphenyl)piperidine is a specialized pharmacophore scaffold used primarily in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting serotonin (5-HT) and dopamine receptors. It belongs to the 4-arylpiperidine class, a structural motif fundamental to numerous antipsychotic and analgesic therapeutics.
This guide provides the definitive identification data, validated synthetic routes, and characterization protocols required for research and drug development applications.
Identity Data Matrix
| Attribute | Detail |
| Chemical Name | 4-(4-Chloro-2-methoxyphenyl)piperidine |
| CAS Number (Free Base) | 815618-53-2 |
| CAS Number (HCl Salt) | 815618-46-3 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol (Free Base) |
| SMILES | COc1cc(Cl)ccc1C2CCNCC2 |
| InChI Key | PYPHIKDWXCSADB-UHFFFAOYSA-N (Note: Verify stereochemistry if applicable, usually achiral at C4 due to symmetry unless substituted elsewhere) |
| Common Application | Building block for GPCR modulators; Intermediate for library synthesis. |
Structural Verification Strategy
When sourcing or synthesizing this compound, reliance on name alone can lead to regioisomeric errors (e.g., confusing the 2-methoxy/4-chloro positions). The following workflow ensures high-fidelity identification.
Identification Workflow (DOT Visualization)
This diagram outlines the logic flow for verifying the chemical identity using structural descriptors rather than ambiguous nomenclature.
Figure 1: Structural verification workflow ensuring correct isomer identification prior to procurement or synthesis.
Synthetic Methodology
For researchers requiring de novo synthesis (e.g., if commercial stock is unavailable or custom isotopologues are needed), the Grignard Addition-Dehydration-Reduction sequence is the industry-standard protocol. This route avoids the harsh conditions of direct arylation and allows for scale-up.
Critical Mechanistic Insight
The primary challenge in this synthesis is the chemoselective hydrogenation of the intermediate alkene. Standard Palladium on Carbon (Pd/C) hydrogenation can cause inadvertent dechlorination of the aromatic ring.
-
Solution: Use Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C), which are less prone to hydrogenolysis of aryl chlorides under mild conditions.
Protocol: 3-Step Synthesis from 1-Boc-4-piperidone
Step 1: Grignard Addition
Reagents: 1-Boc-4-piperidone, 4-Chloro-2-methoxy-1-bromobenzene,
-
Generate the organolithium or Grignard reagent from 4-chloro-2-methoxy-1-bromobenzene in dry THF at -78°C (Li) or reflux (Mg).
-
Add 1-Boc-4-piperidone dropwise.
-
Quench with saturated NH₄Cl. Isolate the tertiary alcohol intermediate.
Step 2: Dehydration
Reagents: Trifluoroacetic acid (TFA) or
-
Treat the tertiary alcohol with acid to induce elimination of water.
-
This yields the 1,2,3,6-tetrahydropyridine intermediate (alkene).
-
Note: If TFA is used, the Boc group is removed simultaneously. If
-TsOH is used, Boc may remain depending on conditions.
Step 3: Chemoselective Hydrogenation
Reagents: H₂ (1 atm), PtO₂ (Adams' Catalyst), Ethanol.
-
Dissolve the alkene in Ethanol.
-
Add catalytic PtO₂ (5 mol%).
-
Stir under H₂ balloon for 2-4 hours. Monitor by LC-MS to ensure double bond reduction without loss of Chlorine (M-35 peak).
-
Filter catalyst and concentrate.
Synthesis Pathway Diagram
Figure 2: Synthetic pathway highlighting the critical chemoselective hydrogenation step to preserve the aryl chloride.
Characterization & Quality Control
To validate the synthesized or purchased material, the following analytical signatures must be confirmed.
1H NMR (400 MHz, CDCl₃) - Expected Signals
-
Aromatic Region (6.8 - 7.2 ppm):
-
Look for an ABX system or specific coupling patterns due to the 1,2,4-substitution.
-
~7.1 (d, 1H, H-6'),
~6.9 (dd, 1H, H-5'), ~6.8 (d, 1H, H-3').
-
-
Methoxy Group:
- ~3.80 ppm (Singlet, 3H). This is a diagnostic handle.
-
Piperidine Ring:
-
~3.2 ppm (m, 2H, H-2/6 eq),
~2.7 ppm (m, 2H, H-2/6 ax). - ~2.9 ppm (m, 1H, H-4, benzylic methine).
- ~1.6-1.8 ppm (m, 4H, H-3/5).
-
~3.2 ppm (m, 2H, H-2/6 eq),
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: Calculated m/z = 226.09 (for ³⁵Cl).
-
Isotope Pattern: Distinctive 3:1 ratio of peaks at m/z 226 and 228 due to the Chlorine atom. Absence of this pattern indicates dechlorination.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in:
-
Dopamine D2/D4 Antagonists: The 4-phenylpiperidine moiety mimics the ethylamine side chain of dopamine held in a rigid conformation.
-
Serotonin 5-HT2A Modulators: Used in atypical antipsychotic design (similar to the pharmacophore in Risperidone/Paliperidone, though those typically use a benzisoxazole-piperidine linkage).
-
Sigma Receptor Ligands: The lipophilic chlorophenyl group enhances binding affinity to Sigma-1 receptors.
References
-
ChemicalBook. 4-(4-chloro-2-methoxyphenyl)piperidine Properties and CAS Data.
-
PubChem. 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (Related Structure).
-
Sigma-Aldrich. Piperidine Derivatives and Building Blocks.
-
Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Cyclization. (Context on 4-substituted piperidine synthesis).
Technical Guide: 4-Substituted Piperidine Derivatives as Antipsychotic Intermediates
[1]
Executive Summary
This technical guide analyzes the critical role of 4-substituted piperidine scaffolds in the synthesis of second-generation (atypical) antipsychotics. Focusing on the structural causality that drives dopaminergic (D2) and serotonergic (5-HT2A) antagonism, this document provides a validated synthetic workflow for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , a pivotal intermediate for Risperidone and Paliperidone. It synthesizes industrial process data, impurity profiling, and structure-activity relationship (SAR) logic to serve as a reference for medicinal chemists and process engineers.
The Pharmacophore: Why 4-Substituted Piperidines?
The 4-substituted piperidine moiety is not merely a structural linker; it is the primary pharmacophore responsible for deep-pocket binding in GPCRs.
-
Dopamine D2 Receptor: The basic nitrogen of the piperidine ring forms a crucial salt bridge with Aspartate 3.32 (Asp114) in the D2 receptor transmembrane domain.
-
Selectivity Filter: The substituent at the 4-position (e.g., 4-fluorobenzoyl, 1,2-benzisoxazole) dictates the secondary binding interactions that differentiate "typical" butyrophenones (Haloperidol) from "atypical" agents (Risperidone).
Structural Evolution
-
Generation 1 (Butyrophenones): Haloperidol utilizes a 4-(4-chlorophenyl)-4-hydroxypiperidine core. The hydroxyl group provides H-bonding, but the rigid phenyl ring locks the conformation.
-
Generation 2 (Benzisoxazoles): Risperidone replaces the phenyl ring with a 6-fluoro-1,2-benzisoxazole system linked to the piperidine. This bicyclic heteroaryl system enhances 5-HT2A affinity, broadening the therapeutic window and reducing extrapyramidal side effects (EPS).
Synthetic Architectures & Pathways
The construction of these intermediates generally follows two distinct retrosynthetic logic streams: Nucleophilic Aromatic Substitution (SnAr) or Friedel-Crafts Acylation .
Pathway Logic Visualization
The following diagram illustrates the divergent pathways for synthesizing the Haloperidol core versus the Risperidone core.
Caption: Divergent synthetic pathways for Type 1 (Haloperidol) and Type 2 (Risperidone) antipsychotic intermediates.
Deep Dive Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Target: A key building block for Risperidone, Paliperidone, and Iloperidone.[1] CAS: 84163-13-3 (HCl salt) Criticality: High.[1] The purity of this intermediate directly impacts the impurity profile of the final API, specifically regarding the "des-fluoro" and "open-ring" impurities.
Reaction Scheme
The synthesis hinges on the intramolecular nucleophilic aromatic substitution of the oxime oxygen onto the fluoride-activated benzene ring.
Reaction:
(2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime (HCl) + KOH
Step-by-Step Methodology
Note: This protocol assumes the starting material is the oxime derivative of N-acetyl or N-protected piperidine, followed by deprotection, or the direct oxime of the piperidine methanone.
Step 1: Reagent Preparation
-
Charge: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvent: Add Methanol (MeOH) (10 volumes relative to substrate). Why: MeOH provides high solubility for KOH and facilitates the nucleophilic attack.
-
Base: Add Potassium Hydroxide (KOH) pellets (5.0 equivalents). Why: Strong base is required to deprotonate the oxime hydroxyl group (pKa ~11) to generate the potent nucleophilic oximate anion.
Step 2: Cyclization Reaction 4. Addition: Add (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (1.0 eq) portion-wise to the stirring base solution.
- Caution: Exothermic reaction. Maintain temperature <40°C during addition.
- Reflux: Heat the mixture to reflux (65°C) for 2.5 to 4 hours .
- Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM:MeOH 9:1).
- Target: Disappearance of oxime starting material (Rf ~0.4).
- Product: Appearance of benzisoxazole spot (Rf ~0.6).
Step 3: Workup & Isolation 7. Quench: Cool reaction mass to 25°C. 8. Filtration: Filter off the inorganic salts (KCl) formed during the reaction. Wash the cake with MeOH. 9. Concentration: Distill off Methanol under reduced pressure (vacuum) to obtain a semi-solid residue. 10. Extraction: Dissolve residue in Dichloromethane (DCM) and wash with water (2x) to remove excess base and salts. 11. Drying: Dry organic layer over anhydrous MgSO4.
Step 4: Salt Formation (Purification) 12. Solvent Swap: Evaporate DCM and reconstitute in Acetone or Isopropanol (5 volumes). 13. Acidification: Slowly add concentrated HCl or HCl/IPA solution until pH reaches 2–3. 14. Crystallization: Stir at 0–5°C for 2 hours. The hydrochloride salt will precipitate as a white to off-white solid. 15. Filtration: Filter the solid, wash with cold acetone, and dry at 50°C under vacuum.
Validation Parameters
| Parameter | Specification | Purpose |
| Appearance | White to off-white powder | Visual purity check (yellowing indicates oxidation). |
| Yield | 85% – 93% | Economic viability threshold. |
| HPLC Purity | > 98.5% | Critical for API compliance. |
| Melting Point | 222°C – 224°C (dec) | Identity verification. |
| Water Content | < 0.5% w/w | Ensures stoichiometry in next alkylation step. |
Quality Control: Impurity Profiling
In the synthesis of 4-substituted piperidines, specific impurities can carry over to the final drug substance.
| Impurity Type | Origin / Cause | Control Strategy |
| Unreacted Oxime | Incomplete cyclization due to insufficient base or time. | Ensure reflux time >2.5h; Use >3 eq KOH. |
| Open-Ring Hydrolysis | Base-catalyzed hydrolysis of the benzisoxazole ring (post-reaction). | Avoid prolonged exposure to aqueous base at high temps during workup. |
| Des-fluoro Analog | Hydrodefluorination (rare, but possible under extreme reduction conditions). | Control reaction temperature; avoid reducing metals. |
| N-Oxide | Oxidation of the piperidine nitrogen during workup. | Use inert atmosphere (N2) during reflux; avoid peroxide-containing solvents. |
Structure-Activity Relationship (SAR) Logic
The substitution pattern on the piperidine ring dictates the receptor profile.
-
Linker Length:
-
Propyl (3-carbon): Optimal for Butyrophenones (Haloperidol). Allows the phenyl ring to reach the accessory binding pocket.
-
Ethyl (2-carbon): Optimal for Benzisoxazoles (Risperidone). The bicyclic headgroup requires a shorter tether to align with the 5-HT2A hydrophobic pocket.
-
-
4-Position Substituent:
-
Hydroxyl (OH): Increases polarity; critical for H-bonding in Haloperidol.
-
Heterocycle (Benzisoxazole): Increases lipophilicity and pi-stacking interactions, enhancing 5-HT2A affinity over D2 affinity (atypical profile).
-
Caption: SAR decision tree showing how the 4-position substituent shifts the pharmacological profile from Typical to Atypical antipsychotics.
References
-
Janssen, P. A. J., et al. (1959).[2] "Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone." Journal of Medicinal and Pharmaceutical Chemistry. Link
-
Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology. Link
-
Patent CN105503650A. "Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile." Link
-
Patent US7202360B2. "Method for preparing risperidone." (Describes the benzisoxazole cyclization). Link
-
Prasad, S., et al. (2009). "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure–activity relationship study." Investigational New Drugs. Link
-
Ossila. "6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Product Specification." Link
The Diverse Biological Activities of 4-Arylpiperidines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse biological activities associated with this versatile chemical motif. We will delve into the rich pharmacology of 4-arylpiperidines, examining their interactions with key central nervous system targets, including opioid, sigma, dopamine, and serotonin receptors. Furthermore, this guide will illuminate emerging therapeutic areas for these compounds, such as their roles as ion channel blockers, and their potential as anticancer, antifungal, and anti-inflammatory agents. Detailed structure-activity relationships (SAR) are presented to provide a causal understanding of experimental choices in drug design. To facilitate practical application, this guide includes detailed, step-by-step protocols for key in vitro assays used to characterize the biological activity of 4-arylpiperidine derivatives. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation in the design and application of novel 4-arylpiperidine-based therapeutics.
Introduction: The 4-Arylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry
Historical Perspective and Significance
The 4-arylpiperidine moiety is a recurring structural theme in a multitude of approved drugs and clinical candidates, underscoring its importance in drug discovery. Its journey into medicinal chemistry was significantly propelled by the discovery of pethidine (meperidine), the first synthetic opioid analgesic, which features this core structure. This seminal discovery opened the floodgates for the exploration of 4-arylpiperidines as modulators of various biological targets, leading to the development of drugs for a wide range of therapeutic applications, from pain management to psychosis.
Physicochemical Properties and Conformational Analysis
The biological activity of 4-arylpiperidines is intrinsically linked to their three-dimensional structure and physicochemical properties. The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the aryl group at the 4-position, whether axial or equatorial, can profoundly influence receptor binding and functional activity.[1] For instance, in the context of opioid receptor ligands, an axial orientation of the 4-aryl group is often associated with agonist activity, while an equatorial orientation can lead to antagonist properties.[1] The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved acidic residue (e.g., aspartate) in the binding pockets of many G-protein coupled receptors (GPCRs). The nature and position of substituents on both the aryl ring and the piperidine nitrogen are key determinants of potency, selectivity, and pharmacokinetic properties.
Biological Activities of 4-Arylpiperidines at Key CNS Targets
The versatility of the 4-arylpiperidine scaffold is most evident in its ability to interact with a wide range of central nervous system (CNS) targets. This section will explore the nuanced pharmacology of these compounds at opioid, sigma, dopamine, and serotonin receptors.
Opioid Receptor Modulation
4-Arylpiperidines have a long-standing history as opioid receptor ligands, with activities spanning from potent agonism to pure antagonism across the mu (µ), kappa (κ), and delta (δ) opioid receptor subtypes.[2][3]
Structure-Activity Relationships (SAR) for Opioid Receptor Affinity:
The affinity of 4-arylpiperidine derivatives for opioid receptors is highly dependent on the substitution pattern of the aryl ring and the nature of the substituent on the piperidine nitrogen. The following table summarizes the SAR for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, highlighting the impact of modifying the phenolic hydroxyl group on binding affinity (Ki in nM) for µ, κ, and δ opioid receptors.[2]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
Data compiled from BenchChem's "Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists"[2]
As the table illustrates, a hydroxyl group at the 3-position of the aryl ring is optimal for high affinity at the µ-opioid receptor.[2] Shifting the hydroxyl to the 2- or 4-position leads to a decrease in affinity.[2] Methylation of the 3-hydroxyl group also reduces affinity, suggesting the importance of a hydrogen bond donor at this position.[2]
Sigma Receptor Ligands
Sigma (σ) receptors, initially misidentified as a subtype of opioid receptors, are now recognized as a distinct class of proteins with two main subtypes, σ1 and σ2.[4] 4-Arylpiperidines have emerged as potent and selective ligands for both sigma receptor subtypes, with therapeutic potential in areas such as neurodegenerative diseases, psychiatric disorders, and cancer.[4][5]
SAR for Sigma Receptor Selectivity:
Chemical modifications to the 4-arylpiperidine core can significantly influence selectivity between σ1 and σ2 receptors. For instance, in a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, certain substitutions led to high selectivity for the σ1 receptor.[4] Quantitative structure-activity relationship (QSAR) studies have revealed that σ1 binding is largely driven by hydrophobic interactions.[4] The development of selective ligands is crucial for elucidating the distinct physiological roles of each subtype.
Dopamine Receptor Interactions
A significant number of 4-arylpiperidine derivatives exhibit antagonist activity at D2-like dopamine receptors (D2, D3, and D4), forming the basis for many antipsychotic medications.[6][7] The structural resemblance of the 4-arylpiperidine scaffold to the pharmacophore of dopamine antagonists allows for potent interactions with these receptors.
SAR for Dopamine Receptor Subtype Selectivity:
Achieving selectivity among the D2-like receptor subtypes is a key challenge in the development of antipsychotics with improved side-effect profiles. For 4-arylpiperidine-based antagonists, the nature of the aryl group and the substituent on the piperidine nitrogen are critical for selectivity. For example, a series of 1-propyl-4-arylpiperidines with bicyclic aryl groups, such as 3-indoles and 3-benzoisoxazoles, yielded potent and selective D2 receptor antagonists.[6]
Serotonin (5-HT) Receptor Modulation
The 4-arylpiperidine scaffold is also found in compounds that modulate various serotonin receptor subtypes. Of particular interest is their activity as 5-HT2C receptor agonists, which have potential applications in the treatment of obesity and other metabolic disorders.[8]
SAR for 5-HT2C Receptor Agonism:
Structure-activity relationship studies on a series of substituted 4-arylpiperidines have identified key structural features required for potent 5-HT2C agonism. These studies, which involve systematic modifications of the aryl ring and the piperidine nitrogen substituent, have been instrumental in developing selective agonists for this receptor.[8]
Emerging Biological Targets and Therapeutic Areas
Beyond the well-established CNS targets, the 4-arylpiperidine scaffold is demonstrating promise in a variety of other therapeutic areas.
Ion Channel Blockade (Na⁺ and Ca²⁺)
Certain 4-arylpiperidine and 4-aryl-4-piperidinol derivatives have been identified as dual blockers of neuronal sodium (Na⁺) and T-type calcium (Ca²⁺) channels.[2] This dual activity has shown potential in preclinical models of ischemic diseases and seizures, suggesting a neuroprotective effect.[2]
Anticancer and Cytotoxic Activity
The antiproliferative properties of some 4-arylpiperidine derivatives are an active area of research. For example, certain N-(piperidine-4-yl)benzamide derivatives have demonstrated potent antitumor activity against hepatocellular carcinoma cell lines, inducing cell cycle arrest through a p53/p21-dependent pathway.[9]
Antifungal Properties
Recent studies have highlighted the potential of 4-aminopiperidines as a novel class of antifungal agents.[8] These compounds are believed to exert their effect by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[8]
MALT1 Protease Inhibition
N-aryl-piperidine-4-carboxamides have been identified as potent and selective inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) protease.[10] MALT1 is a key enzyme in the NF-κB signaling pathway, which is dysregulated in certain B-cell lymphomas and autoimmune diseases.[11] The MALT1 inhibitor SGR-1505, which contains a piperidine moiety, is currently in clinical trials for the treatment of mature B-cell malignancies.[11][12]
Synthetic Strategies for 4-Arylpiperidine Derivatives
The synthesis of the 4-arylpiperidine core and its derivatives is well-established in the chemical literature. A common and versatile starting material is a 4-piperidone derivative, which can be functionalized in various ways.
General Synthesis of the 4-Arylpiperidine Core
One prevalent method involves the reaction of a protected 4-piperidone with an organometallic reagent, such as a Grignard or organolithium reagent, to introduce the aryl group at the 4-position. Subsequent dehydration and reduction of the resulting tertiary alcohol and double bond, respectively, yield the 4-arylpiperidine.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, can be employed to form the C-C bond between the piperidine ring and the aryl group.[4]
Caption: A simplified workflow for a radioligand binding assay.
In Vitro Functional Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. [13] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the GPCR of interest.
-
Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.
-
Prepare solutions of GDP, [³⁵S]GTPγS, and the test agonist at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of GDP.
-
Add the cell membranes.
-
Add the agonist at various concentrations for a dose-response curve. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS. [13]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at room temperature (typically 30°C) for 30-60 minutes with gentle shaking.
-
-
Termination and Detection:
-
The assay can be terminated by filtration, similar to the radioligand binding assay, or by using a scintillation proximity assay (SPA) format. [13] * In the SPA format, wheat germ agglutinin (WGA)-coated SPA beads are added, which bind to the cell membranes. The proximity of the [³⁵S]GTPγS to the beads upon binding to the G-proteins results in a detectable signal.
-
-
Data Analysis:
-
Quantify the amount of [³⁵S]GTPγS bound.
-
Plot the specific binding against the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.
-
Caption: The G-protein signaling cycle upon agonist binding.
Conclusion and Future Directions
The 4-arylpiperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve therapeutic outcomes. The exploration of novel biological targets for 4-arylpiperidines, particularly in the areas of oncology and infectious diseases, represents an exciting frontier. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of the next generation of 4-arylpiperidine-based drugs.
References
- Conway, R. J., Valant, C., Christopoulos, A., Robertson, A. D., Capuano, B., & Crosby, I. T. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560–2564.
- Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines have been a part of many investigational drug molecules. Journal of Medicinal Chemistry, 54(11), 3756-3772.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Casy, A. F., Dewar, G. H., & al Deeb, O. A. (1989).
- Harrison, A. C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489–508.
- Schlapbach, A., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.
- Krauss, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296.
- Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383.
- Kingslake, A., Soskic, V., & Iravani, M. (2023, May 30). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire.
- Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993.
-
Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1- disubstituted 1H-t[2][8][13]riazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2254019.
- Qi, Y., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3367.
- Sonesson, C., et al. (2012). Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach. Journal of Medicinal Chemistry, 55(24), 10977-10988.
- Sgrò, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3367.
- Sharma, S., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(11), 1067-1087.
- Zimmerman, D. M., et al. (1983). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 26(7), 980-985.
- Zhang, Y., et al. (2020). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Archiv der Pharmazie, 353(10), 2000147.
- Kingslake, A., Soskic, V., & Iravani, M. (2023). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles.
- Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
- Borella, C. P., et al. (2024). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 61(4), 285-290.
- Al-Said, M. S., et al. (2018). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.
- Borella, C. P., et al. (2017). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 54(5), 413-418.
- Wouters, J. (2023). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. International Journal of Molecular Sciences, 24(11), 9579.
- Targeted Oncology. (2025, June 30). FDA Fast-Tracks MALT1 Inhibitor in Relapsed/Refractory Waldenström Macroglobulinemia.
- Schrödinger. (2024, September 12).
- FirstWord Pharma. (2025, June 12). Early look at Schrödinger's MALT1 drug shows 'encouraging' activity in B-cell cancers.
- Maurice, T., & Su, T. P. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15899.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic in vivo screening of a series of 1-propyl-4-arylpiperidines against dopaminergic and serotonergic properties in rat brain: a scaffold-jumping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Precision Synthesis of 4-(4-Chloro-2-methoxyphenyl)piperidine Hydrochloride
Executive Summary
The 4-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous GPCR ligands, including serotonin (5-HT) and dopamine receptor modulators. This Application Note details the synthesis of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride , a critical intermediate often challenging to synthesize due to the lability of the aryl chloride under standard hydrogenation conditions.
Key Technical Challenge: The primary synthetic hurdle is the reduction of the 1,2,3,6-tetrahydropyridine intermediate (the "alkene") to the piperidine without causing hydrodehalogenation (loss of the chlorine atom).
Solution: This protocol utilizes an Ionic Hydrogenation strategy (
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize convergence and minimize purification bottlenecks.
-
Disconnection: The C4-Aryl bond is formed via nucleophilic addition.
-
Protecting Group Strategy: An N-Boc group is selected over N-Benzyl. N-Benzyl groups typically require hydrogenolysis for removal, which poses a high risk of dechlorinating the aromatic ring. The N-Boc group allows for acid-mediated deprotection that is orthogonal to the halogen stability.
Reaction Scheme Overview
-
Nucleophilic Addition: Lithiation or Grignard formation of the aryl bromide followed by addition to N-Boc-4-piperidone.
-
Dehydration: Acid-catalyzed elimination of the tertiary alcohol to yield the tetrahydropyridine.
-
Chemo-selective Reduction: Ionic hydrogenation to saturate the alkene.
-
Salt Formation: Simultaneous deprotection and HCl salt crystallization.
Figure 1: Strategic workflow for the chemo-selective synthesis of the target scaffold.
Detailed Experimental Protocols
Phase 1: Grignard Formation and Addition
Objective: Construct the carbon-carbon bond between the piperidine ring and the aryl group.
-
Reagents:
-
1-Bromo-4-chloro-2-methoxybenzene (22.1 g, 100 mmol)
-
N-Boc-4-piperidone (19.9 g, 100 mmol)
-
Magnesium turnings (2.67 g, 110 mmol)
-
THF (Anhydrous)
-
Iodine (catalytic crystal)
-
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the surface.
-
Initiation: Add 10 mL of a solution of the aryl bromide in THF (total vol: 100 mL). Initiate the Grignard formation (exotherm/turbidity). Once started, add the remaining bromide solution dropwise over 45 mins, maintaining a gentle reflux. Stir for 1 hour at reflux.
-
Addition: Cool the Grignard solution to -78°C (Dry ice/Acetone). This low temperature is critical to prevent enolization of the ketone.
-
Coupling: Add N-Boc-4-piperidone (dissolved in 50 mL THF) dropwise over 30 mins.
-
Workup: Allow to warm to RT overnight. Quench with saturated
.[1][2] Extract with EtOAc (3x).[1] Wash organics with brine, dry over , and concentrate. -
Outcome: The crude tertiary alcohol is typically a viscous oil. Proceed directly to dehydration.
Phase 2: Dehydration and Ionic Hydrogenation
Objective: Remove the hydroxyl group and reduce the double bond without removing the chlorine atom.
-
Reagents:
-
Triethylsilane (
) (3 equiv.) -
Trifluoroacetic acid (TFA) (Excess, solvent/reagent)
-
Dichloromethane (DCM)
-
Mechanism & Causality:
Standard catalytic hydrogenation (
Protocol:
-
Dissolution: Dissolve the crude alcohol from Phase 1 in DCM (5 vol).
-
Dehydration/Reduction Cocktail: Cool to 0°C. Add TFA (10 equiv.) dropwise. Note: The initial acid addition promotes the elimination of water to form the tetrahydropyridine (alkene).
-
Hydride Transfer: Add Triethylsilane (
, 3.0 equiv) dropwise. -
Reaction: Allow to warm to RT and stir for 12-24 hours. Monitor by LCMS. The peak for the alcohol will disappear, followed by the transient alkene, yielding the N-deprotected piperidine (TFA removes the Boc group simultaneously).
-
Workup: Quench carefully with saturated
(gas evolution!). Extract into DCM.-
Critical Step: The product is now a secondary amine. Ensure the aqueous layer is basic (pH > 10) to extract the free base.
-
Phase 3: Salt Formation and Crystallization
Objective: Isolate the stable hydrochloride salt.
Protocol:
-
Dissolve the free base oil in minimal diethyl ether or ethyl acetate.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.1 equiv) dropwise. A white precipitate should form immediately.
-
Stir for 30 mins. Filter the solid under
. -
Recrystallization: Recrystallize from Isopropanol/Ether if purity is <98%.
Analytical Specifications & Quality Control
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White to Off-white crystalline solid | Hygroscopic; store in desiccator. |
| Molecular Weight | 262.18 (Free Base) / 298.64 (HCl Salt) | Monoisotopic Mass (Cat): 261.09 |
| Characteristic methoxy singlet at 3.8 ppm. | ||
| LCMS Purity | > 98.0% | Monitor for des-chloro impurity (M-34). |
| Melting Point | > 210°C (dec) | Varies by crystal polymorph. |
Troubleshooting Guide (Graphviz Flow)
Figure 2: Diagnostic logic for common synthetic deviations.
References
-
Ionic Hydrogenation Methodology
- Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).
- Context: Establishes the utility of silane/acid systems for selective reduction of hindered alkenes and styrenes.
-
General Synthesis of 4-Arylpiperidines
- Kozikowski, A. P., et al. (2010). Synthesis and Biology of 4-Arylpiperidines. Journal of Medicinal Chemistry.
- Context: Provides the baseline Grignard/dehydr
-
Grignard Addition to N-Boc-4-piperidone
- BenchChem Protocols. (2025). General Protocol for the Synthesis of N-Boc-4-aryl-4-hydroxypiperidine.
- Context: Specific conditions for the low-temperature addition to avoid enoliz
-
Chemo-selectivity in Hydrogenation
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Context: Authoritative source on the risks of hydrodehalogenation with Pd c
Sources
Optimization of the Grignard Reaction for the Synthesis of 4-Aryl-4-Hydroxypiperidine Precursors
An Application Guide by Synthesis & Speciality Chemicals Division
Abstract
The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, is a primary method for synthesizing these crucial precursors via the addition of an aryl magnesium halide to an N-protected 4-piperidone. However, the reaction is notoriously sensitive and prone to side reactions that can significantly reduce yield and purity. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic optimization of this critical transformation. We will explore the underlying mechanisms, dissect key reaction parameters, and provide a robust experimental protocol and troubleshooting guide to ensure reproducible, high-yield synthesis.
Introduction: The Significance of 4-Aryl-4-Hydroxypiperidines
The 4-aryl-4-hydroxypiperidine motif is a cornerstone in the design of centrally acting drugs and other therapeutic agents. Its rigid structure allows for precise orientation of the aryl and hydroxyl groups, facilitating specific interactions with biological targets. The synthesis of these compounds is therefore a critical step in the discovery and development of new medicines. The Grignard addition to a 4-piperidone substrate is an elegant and direct route to this scaffold.[1][2] However, the success of this reaction hinges on meticulous control over several interdependent parameters. This guide aims to demystify the process and provide a clear pathway to optimization.
Reaction Mechanism and Competing Pathways
The primary reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the N-protected 4-piperidone.[2][3] This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired tertiary alcohol.[3]
While the desired reaction is a nucleophilic addition, the Grignard reagent is also a strong base, which gives rise to several competing side reactions that can diminish the yield of the target molecule.[2][4]
-
Enolization: The Grignard reagent can abstract an acidic α-proton from the 4-piperidone, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic addition and reverts to the starting ketone upon workup, reducing the overall conversion.[4][5] This is particularly problematic with sterically hindered Grignard reagents.[4][5]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[4] This produces a secondary alcohol byproduct instead of the desired tertiary alcohol.
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide in the reaction mixture to form a biaryl byproduct.[5] This side reaction consumes the Grignard reagent and complicates purification.
Key Parameters for Optimization
Achieving high yield and purity requires a systematic approach to optimizing several critical reaction parameters.
N-Protecting Group Strategy
The choice of the nitrogen protecting group is paramount. An ideal protecting group must be stable under the strongly basic and nucleophilic conditions of the Grignard reaction but should be readily removable under conditions that do not compromise the final product.[5]
| Protecting Group | Stability to Grignard | Removal Conditions | Considerations |
| Boc (tert-Butoxycarbonyl) | Excellent | Strong acid (e.g., TFA, HCl in dioxane)[6] | Most common and reliable choice. Its bulk can influence stereoselectivity. |
| Cbz (Carboxybenzyl) | Good | Hydrogenolysis (H₂, Pd/C) | Useful if the molecule is sensitive to strong acid but incompatible with reducible functional groups. |
| Benzyl (Bn) | Good | Hydrogenolysis (H₂, Pd/C) | Stable and effective, but deprotection conditions are similar to Cbz. |
| Methyl (Me) | Excellent | Often difficult to remove; may require harsh conditions (e.g., HBr, BBr₃) | Suitable if the N-methyl group is desired in the final structure.[5] |
The tert-butoxycarbonyl (Boc) group is often the protecting group of choice due to its high stability and the straightforward, high-yield deprotection using acidic conditions.[7][8]
Grignard Reagent: Formation and Quality
The quality of the Grignard reagent is a primary determinant of success. Inconsistent or incomplete formation directly leads to low yields.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.[5][9] The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[5][10] Activation is crucial and can be achieved by:
-
Solvent for Formation: While diethyl ether is common, anhydrous tetrahydrofuran (THF) is often preferred for its superior ability to solvate and stabilize the Grignard reagent, which can lead to higher yields.[5][11][12]
-
Titration: To ensure accurate stoichiometry in the subsequent addition step, it is best practice to titrate the prepared Grignard reagent before use to determine its exact molarity.
Solvent Effects in the Addition Step
The solvent used for the addition of the Grignard reagent to the piperidone is critical. Anhydrous tetrahydrofuran (THF) is generally the solvent of choice.[5] It provides good solubility for both the organometallic reagent and the piperidone substrate, even at the very low temperatures required to control reactivity.[5]
Reaction Temperature
Temperature control is arguably the most critical parameter for minimizing side reactions.
-
Addition Phase: The addition of the Grignard reagent to the 4-piperidone solution should be performed at low temperatures, typically between -78 °C and 0 °C.[5] A dry ice/acetone bath (-78 °C) is ideal. This low temperature disfavors the enolization and reduction pathways, which have higher activation energies than the desired nucleophilic addition, thus maximizing the yield of the tertiary alcohol.[13]
-
Reaction Phase: After the slow addition is complete, the reaction is often stirred at the low temperature for 1-2 hours before being allowed to slowly warm to room temperature.[5] This ensures the reaction goes to completion without a sudden increase in temperature that could promote side reactions.[5]
Stoichiometry and Addition Rate
-
Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion, accounting for any reagent that may be quenched by trace impurities.
-
Rate of Addition: The Grignard reagent should be added slowly (dropwise) to the cooled solution of the piperidone. This maintains the low temperature of the reaction mixture and avoids high local concentrations of the Grignard reagent, which can increase the rate of side reactions.[5]
Detailed Experimental Protocol
This general protocol for the synthesis of N-Boc-4-phenyl-4-hydroxypiperidine is a robust starting point and may require optimization for different aryl Grignard reagents or protecting groups.
Workflow Overview
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and allowed to cool under a positive pressure of argon. Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.
-
Initiation: In the dropping funnel, place a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle refluxing is observed. Gentle warming may be required if initiation is slow.[14]
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation.
Part B: Addition to N-Boc-4-piperidone
-
Setup: In a separate, flame-dried, three-necked flask under argon, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Addition: Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[5]
-
Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5] This mild quenching agent helps prevent acid-catalyzed dehydration of the tertiary alcohol product.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the pure 4-aryl-4-hydroxypiperidine product.[5]
Troubleshooting and Optimization Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvents.[5] 2. Inactive magnesium surface (oxide layer).[5] | 1. Ensure all glassware is rigorously flame-dried under vacuum. Use freshly opened or distilled anhydrous solvents. 2. Activate magnesium by crushing, adding iodine, or a few drops of 1,2-dibromoethane.[5] |
| Low yield of desired product. | 1. Incomplete Grignard formation.[5] 2. Significant enolization of the piperidone.[4][5] 3. Reaction temperature was too high.[5] | 1. Ensure complete magnesium activation and anhydrous conditions. Titrate the Grignard reagent before use for accurate stoichiometry.[5] 2. Lower the addition temperature to -78 °C. Consider using a less sterically hindered Grignard reagent if possible. 3. Perform the addition slowly at -78 °C and allow the reaction to warm gradually.[5] |
| Significant amount of unreacted 4-piperidone. | 1. Insufficient Grignard reagent. 2. Enolization was the major pathway.[5] | 1. Use a slight excess (1.1-1.5 eq.) of the Grignard reagent. 2. Lower the reaction temperature significantly (-78 °C). Consider using a more reactive organolithium reagent, but be aware they are also more basic and may require even lower temperatures.[5] |
| Product is contaminated with a biaryl (Ar-Ar) byproduct. | Wurtz coupling reaction occurred.[5] | During Grignard formation, ensure slow, dropwise addition of the aryl halide to maintain a low concentration and minimize reaction with the formed Grignard reagent.[5] |
| Product is contaminated with dehydrated alkene. | The tertiary alcohol is sensitive to acid.[5] | Use a mild quenching agent like saturated aqueous NH₄Cl.[5] Avoid any strong acids during workup and use a neutral or slightly basic mobile phase for chromatography if possible. |
Interplay of Optimization Parameters
The optimization of this reaction is not a linear process; the parameters are highly interconnected. For instance, the choice of solvent can affect the optimal temperature range, and the steric bulk of the protecting group can influence the propensity for enolization.
Conclusion
The Grignard synthesis of 4-aryl-4-hydroxypiperidine precursors is a powerful but delicate reaction. Success is predicated on a thorough understanding of the competing reaction pathways and meticulous control over the experimental conditions. By focusing on the quality of the Grignard reagent, the strategic choice of the N-protecting group, and, most critically, maintaining low reaction temperatures, researchers can effectively suppress side reactions and achieve high yields of the desired product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges of this synthesis, enabling the efficient production of these vital pharmaceutical building blocks.
References
- BenchChem. (n.d.). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Technical Support Center.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of 4-(Phenylethynyl)piperidin-4-ol. Technical Support Center.
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Le Roch, M., et al. (2021). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on Grignard reaction. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from [Link]
-
Liu, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for the Grignard reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
Application Note: Strategic Boc-Deprotection of Piperidine Intermediates in Drug Discovery
Abstract
The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in numerous FDA-approved therapeutics (e.g., Donepezil, Risperidone). The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the piperidine nitrogen during multi-step synthesis due to its orthogonality to base-labile groups (Fmoc) and reducing conditions. However, the deprotection of piperidine intermediates presents unique challenges, including the formation of hygroscopic salts, volatility of low-molecular-weight free bases, and "cation trapping" by electron-rich substituents. This guide details three validated deprotection strategies—Standard Acidolysis, Process-Ready Precipitation, and Lewis Acid Catalysis—tailored for piperidine substrates.
Mechanistic Foundations
Understanding the fragmentation mechanism is critical for troubleshooting low yields and side reactions. Boc deprotection is an acid-catalyzed elimination that proceeds via an
The Fragmentation Cascade
-
Protonation: The carbonyl oxygen of the carbamate is protonated.[1][2]
-
Fragmentation: The tert-butyl cation (
) is cleaved, generating a carbamic acid intermediate.[1] -
Decarboxylation: The unstable carbamic acid spontaneously loses
to yield the secondary amine (piperidine). -
Fate of
: The cation is either trapped by a nucleophile (scavenger) or eliminates a proton to form isobutylene gas.
Critical Insight: In the absence of adequate scavengers, the reactive
Visualization: Acid-Catalyzed Mechanism
Figure 1: Mechanistic pathway of acid-catalyzed Boc cleavage highlighting the critical bifurcation between clean deprotection and alkylation side reactions.[1]
Strategic Considerations & Method Selection
Selecting the right deprotection method depends on the piperidine's functionalization and the desired isolation form (Salt vs. Free Base).
Table 1: Comparative Analysis of Deprotection Reagents
| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane | Method C: ZnBr₂ / DCM |
| Mechanism | Brønsted Acid | Brønsted Acid | Lewis Acid |
| Reaction Rate | Very Fast (< 1 h) | Moderate (1–4 h) | Slow (4–24 h) |
| Selectivity | Low (Cleaves | Moderate | High (Spares |
| Byproducts | TFA salts (Hygroscopic) | HCl salts (Solids) | Zinc complexes |
| Scavenger Need | High (if sensitive groups present) | Low | None |
| Scale-up | Difficult (Volatile/Corrosive) | Excellent (Precipitation) | Niche |
| Cost | Low | Low | Moderate |
Detailed Experimental Protocols
Method A: Standard TFA Deprotection (Small Scale / Discovery)
Best for: Rapid deprotection of non-acid-sensitive substrates where isolation as a TFA salt is acceptable.
Reagents:
-
Scavengers (Optional): Triethylsilane (TES) or Thioanisole (if Trp/Met/Tyr residues are present).
Protocol:
-
Preparation: Dissolve the N-Boc piperidine (1.0 mmol) in DCM (5 mL).
-
Scavenger Addition: If the substrate contains electron-rich aromatics, add TES (2.0 eq).
-
Acidolysis: Cool to 0°C. Add TFA (5 mL) dropwise. Note: A 1:1 ratio of TFA:DCM is standard, but 1:4 is often sufficient.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (stain with Ninhydrin) or LCMS.
-
LCMS Tip: Look for the mass of
(product) and disappearance of (Boc adduct).
-
-
Work-up (TFA Salt): Concentrate in vacuo. Co-evaporate with toluene (
) or DCM to remove excess TFA. The product is often a thick oil or gum. -
Work-up (Free Base): Dissolve the residue in DCM. Wash with saturated
or (if stable). Dry organic layer over , filter, and concentrate.
Caution: Low molecular weight piperidines (e.g., 3-methylpiperidine) are volatile as free bases. Do not evaporate to dryness under high vacuum; isolate as the hydrochloride salt instead.
Method B: HCl in Dioxane (Process / Scale-Up)
Best for: Generating stable, crystalline hydrochloride salts; avoiding trifluoroacetylation side reactions.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial or prepared in situ)
-
Solvent: 1,4-Dioxane, Ethyl Acetate (EtOAc), or Methanol (MeOH).
Protocol:
-
Dissolution: Dissolve the N-Boc piperidine (10 mmol) in dry 1,4-dioxane or EtOAc (minimum volume).
-
Acid Addition: Add 4M HCl in dioxane (5–10 eq) at 0°C.
-
Reaction: Stir at RT. A white precipitate (the piperidine HCl salt) often forms within 30 minutes.
-
Completion: Check by HPLC/LCMS.
-
Isolation:
-
If precipitate forms: Filter the solid under
or Argon. Wash the cake with cold or pentane to remove non-polar byproducts. -
If no precipitate: Concentrate the solvent to ~20% volume, then add
to induce crystallization.
-
-
Drying: Dry the solid in a vacuum oven at 40°C.
Why this works: HCl salts are generally non-hygroscopic free-flowing powders, unlike TFA salts, making them superior for storage and weighing.
Method C: Lewis Acid Selective Deprotection ( )
Best for: Substrates containing acid-sensitive groups (e.g.,
Reagents:
Protocol:
-
Setup: Flame-dry a flask and cool under Argon.
-
Reaction: Suspend N-Boc piperidine (1.0 mmol) and
(3.0–5.0 eq) in DCM (10 mL). -
Stirring: Stir vigorously at RT. The reaction is heterogeneous and may take 6–24 hours.
-
Quench: Add water (10 mL) to dissolve zinc salts.
-
Extraction: Extract the aqueous layer with DCM (to remove non-amine impurities). Basify the aqueous layer with
to pH > 10. -
Isolation: Extract the free amine into DCM or EtOAc.
Troubleshooting & Optimization Guide
Decision Tree for Method Selection
Figure 2: Strategic decision tree for selecting the optimal deprotection protocol.
Common Issues and Solutions
| Symptom | Root Cause | Corrective Action |
| Product is a gum/oil | Hygroscopic TFA salt | Switch to Method B (HCl) or perform an ion exchange (dissolve in MeOH, add HCl/Et2O). |
| New impurity +56 Da | t-Butyl alkylation | Add scavenger (TES, 5% water, or thioanisole). Reduce acid concentration.[12] |
| New impurity +96 Da | Trifluoroacetylation | Avoid TFA. Use Method B (HCl). If using TFA, avoid heating during concentration. |
| Incomplete Reaction | Steric hindrance | Increase temperature to 35°C or use neat TFA. |
| Loss of Product | Volatility of amine | Do not free-base. Isolate as HCl or TFA salt. |
Safety & Handling
-
Pressure Generation: The release of isobutylene and
generates pressure. Never perform Boc deprotection in a tightly sealed vessel on a large scale. Use a bubbler or open needle. -
Corrosivity: TFA and TMSOTf are highly corrosive and fuming.[13] Handle in a fume hood with proper PPE (gloves, goggles).[13]
-
Exotherm: The addition of strong acid to the amine solution is exothermic. Always cool to 0°C during addition.
References
-
Boc Deprotection - ZnBr2 Protocol. Common Organic Chemistry. Retrieved from [Link]
-
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Tetrahedron Letters / Semantic Scholar. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Note & Protocol: Microwave-Assisted Synthesis of Sterically Hindered Arylpiperidines
Introduction: Overcoming Synthetic Hurdles for a Privileged Scaffold
The arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants. The precise orientation of the aryl group relative to the piperidine ring is critical for pharmacological activity. However, the synthesis of arylpiperidines, particularly those bearing sterically demanding substituents on either the aromatic ring or the piperidine nucleus, presents a significant challenge for synthetic chemists.
Conventional thermal heating methods for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, often require long reaction times, high temperatures, and can result in low yields and undesired side products when dealing with sterically hindered substrates.[1] The increased steric bulk around the reaction centers slows down crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
This application note details a robust and highly efficient protocol for the synthesis of sterically hindered arylpiperidines utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a powerful alternative to conventional heating, providing rapid, uniform, and efficient energy transfer directly to the reactants and solvent.[2][3] This leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and often, cleaner reaction profiles, making it an ideal technology for overcoming the synthetic barriers associated with sterically demanding molecules.[4][5][6]
The Power of Microwave Irradiation in C-N Cross-Coupling
The primary advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwaves pass through the vessel and directly heat the polar molecules within the reaction mixture.[7] This "in-core" volumetric heating is instantaneous and highly uniform, eliminating thermal gradients and superheating the solvent far beyond its atmospheric boiling point in a sealed vessel.[3]
For the synthesis of sterically hindered arylpiperidines via Buchwald-Hartwig amination, this translates to several key benefits:
-
Accelerated Reaction Rates: The high temperatures achievable in a microwave reactor provide the necessary activation energy to overcome the steric barriers inherent in coupling bulky substrates, drastically shortening reaction times.[4]
-
Enhanced Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal decomposition byproducts and leading to cleaner reactions and higher isolated yields.[2][8]
-
Improved Process Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility and simplifying reaction optimization.[7]
-
Green Chemistry Alignment: The significant reduction in reaction time and often improved yields contribute to lower energy consumption and less chemical waste, aligning with the principles of green chemistry.[5]
The Catalytic Heart: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing the critical aryl-nitrogen bond in arylpiperidines.[9] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The generally accepted catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1][10]
For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos, are highly effective as they promote the crucial, often rate-limiting, reductive elimination step.[4][11]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of a sterically hindered aryl bromide with piperidine. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.
Materials and Equipment
-
Reactants: Aryl bromide (1.0 equiv), Piperidine (1.2-1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol %)
-
Ligand: XPhos (4-10 mol %)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
-
Equipment: Dedicated microwave synthesis reactor, 2-5 mL or 10-20 mL microwave reaction vial with a magnetic stir bar, standard laboratory glassware, purification apparatus (e.g., flash chromatography system).
Reaction Workflow Diagram
The overall experimental workflow is summarized in the diagram below.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Scalable manufacturing process for 4-arylpiperidine intermediates
Application Note: Scalable Manufacturing of 4-Arylpiperidine Intermediates
Executive Summary
4-Arylpiperidines are privileged pharmacophores found in a wide array of therapeutic agents, including antidepressants (e.g., Paroxetine), analgesics, and antihistamines. While laboratory-scale synthesis often utilizes Suzuki-Miyaura coupling or varying reduction strategies, these methods can be cost-prohibitive or safety-constrained at the kilogram-to-ton scale.
This Application Note details a robust, field-proven industrial protocol for the synthesis of 4-(4-fluorophenyl)piperidine , a representative and high-value intermediate. The selected route—Grignard Addition followed by Dehydration and Hydrogenation —balances raw material costs with process safety. We address critical scalability challenges, including exotherm management, magnesium activation, and impurity control (specifically defluorination and Wurtz coupling).
Reaction Strategy & Pathway
The manufacturing route consists of three coupled unit operations. This "Classic Industrial" approach is preferred over modern transition-metal couplings (e.g., Suzuki) for commodity-scale generic manufacturing due to the low cost of 1-benzyl-4-piperidone and aryl bromides compared to boronic acids and palladium catalysts.
Synthetic Pathway Diagram
Figure 1: Three-stage synthetic pathway for 4-arylpiperidine manufacturing.
Detailed Process Protocol
Step 1: Grignard Formation & Addition (The Critical Safety Step)
Objective: Formation of the C-C bond at C4. Critical Quality Attribute (CQA): Control of the 1,2-addition exotherm and minimization of enolization byproducts.
Reagents:
-
4-Fluorobromobenzene (1.1 equiv)
-
Magnesium turnings (1.15 equiv)
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Solvent: THF (anhydrous) / Toluene mixture (1:1 v/v)
Protocol:
-
Magnesium Activation: In a dry, nitrogen-purged reactor, charge Mg turnings. Activate by dry stirring for 30 mins or adding a crystal of iodine.
-
Initiation: Add 5% of the 4-fluorobromobenzene in minimal THF. Heat locally to 40°C until exotherm is observed (temperature spike, turbidity).
-
Grignard Formation: Drip the remaining bromide/THF solution at a rate that maintains internal temperature (Ti) between 40-50°C. Caution: Grignard formation is autocatalytic.
-
Addition to Ketone: Cool the Grignard solution to -10°C. Slowly dose a solution of 1-benzyl-4-piperidone in Toluene.
-
Process Note: The use of Toluene as a co-solvent improves heat transfer and prevents precipitation of the magnesium alkoxide salt, which can foul impellers.
-
-
Quench: Inverse quench into cold aqueous NH4Cl. Keep Ti < 20°C to prevent hydrolysis of the protecting group or violent gas evolution.
Step 2: Acid-Catalyzed Dehydration
Objective: Elimination of the tertiary alcohol to form the alkene.
Protocol:
-
Concentrate the organic phase from Step 1 to an oil.
-
Charge Glacial Acetic Acid (3 vol) and conc. HCl (1 vol).
-
Heat to reflux (approx. 90-100°C) for 2-4 hours.
-
Monitor: HPLC should show disappearance of the alcohol intermediate.
-
Workup: Basify with NaOH (50%) to pH 10. Extract into Ethyl Acetate.
-
Purification: Isolate the Tetrahydropyridine intermediate as a crystalline HCl or p-TsOH salt. Crucial: Isolation here rejects non-polar impurities (Wurtz dimers) before the expensive hydrogenation step.
Step 3: Catalytic Hydrogenation & Deprotection
Objective: Reduction of the double bond and (optional) removal of the N-benzyl group.[1]
Protocol:
-
Charge the Tetrahydropyridine salt to a high-pressure reactor (Hastelloy or SS316).
-
Catalyst: 5% Pd/C (50% water wet). Load at 2-5 wt% relative to substrate.
-
Note: If the aryl ring contains halogens (like Fluorine), avoid Pt/C or high temperatures to prevent de-halogenation.
-
-
Solvent: Methanol or Ethanol.
-
Conditions: Pressurize with H2 to 3-5 bar (45-75 psi). Heat to 50°C.
-
Completion: Reaction is usually complete in 4-6 hours. Filter catalyst while warm to prevent product precipitation.
Process Safety & Impurity Control
Impurity Profile Table
| Impurity Type | Origin | Control Strategy |
| Wurtz Dimer | Grignard homocoupling (Ar-Ar) | Maintain low halide concentration during initiation; use high stirring rates. |
| Des-Fluoro Analog | Hydrogenolysis during Step 3 | Use Pd/C instead of Pd(OH)2; maintain T < 60°C; avoid acidic media during hydrogenation. |
| Unreacted Ketone | Enolization during Step 1 | Add ketone slowly to Grignard (inverse addition not recommended for scale); use low temp (-10°C). |
| Alcohol Intermediate | Incomplete Dehydration | Ensure adequate reflux time in Step 2; isolate salt to purge. |
Process Flow Diagram (Graphviz)
Figure 2: Unit operation flow from reactor to hydrogenation.
Analytical Validation
HPLC Method Parameters (Representative):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic).
-
Acceptance Criteria:
-
Tetrahydropyridine Purity: >98.0% (Area %).[2]
-
Final Piperidine Purity: >99.5%.
-
Pd Content: <10 ppm (ICP-MS).
-
References
- Process for the preparation of paroxetine intermediate.
-
Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling. Source:Journal of Organic Chemistry, 2004, 69(15), 5120-3. URL:[Link]
-
Investigation of a Grignard Reaction at Small Scale. Source: Mettler Toledo Application Note (Process Safety). URL:[Link][3]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Source:Der Pharma Chemica, 2017, 9(3):1-6. URL:[Link]
-
Flow synthesis produces chiral intermediate for antidepressant drug. Source:Chemistry World, 2019. URL:[Link]
Sources
- 1. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]
- 2. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 3. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Removing Palladium Catalyst Residues from Piperidine Products
Welcome to the Technical Support Center for troubleshooting the removal of palladium catalyst residues from piperidine-containing products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions in the synthesis of piperidine derivatives and require effective purification strategies. The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, making its removal a critical step in the drug development process.[1]
This resource provides in-depth, practical guidance in a question-and-answer format to address common challenges encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
Q1: My initial attempts at removing palladium by simple filtration have failed. Why is this, and what should I do next?
A1: Simple filtration is often ineffective for removing palladium because the catalyst may not be present as a simple heterogeneous solid.[2] During the reaction, the palladium can exist in various states, including soluble complexes, colloidal nanoparticles, or finely dispersed metallic palladium, which can easily pass through standard filter media.[2]
Causality and Recommended Actions:
-
Palladium Speciation: The nature of the palladium species is highly dependent on the reaction conditions, ligands, and solvents used. For instance, palladium(0) species can form soluble complexes with phosphine ligands.
-
Initial Step - Filtration through Celite: A useful first step is often to pass the reaction mixture through a pad of Celite.[2] This can help to remove larger, insoluble palladium particles.
-
Next Steps - Scavenging or Adsorption: If filtration is insufficient, the next logical step is to employ a method that actively captures the dissolved or colloidal palladium. This typically involves the use of scavengers or adsorbents.
Q2: I've tried using activated carbon, but I'm experiencing significant product loss. How can I improve my product recovery while still effectively removing palladium?
A2: Activated carbon is a widely used and cost-effective adsorbent for palladium removal.[3][4] However, its non-specific nature can lead to the adsorption of the desired piperidine product, especially if the product is polar or has a high affinity for the carbon surface.[5]
Causality and Optimization Strategies:
-
Adsorption Mechanism: Activated carbon removes substances through physisorption, a process driven by van der Waals forces.[3] This can lead to the co-adsorption of organic molecules alongside the palladium.
-
Strategies to Minimize Product Loss:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal weight percentage of carbon.
-
Solvent Selection: The choice of solvent can significantly impact both palladium and product adsorption. A solvent in which the product is highly soluble and the palladium has lower solubility can be beneficial.
-
Temperature and Time: Adjusting the temperature and contact time can influence the adsorption kinetics. Shorter contact times may be sufficient for palladium removal without significant product loss.[5]
-
Alternative Adsorbents: Consider synthetic carbon adsorbents, which can be engineered for higher metal scavenging while maximizing API yield.[5]
-
Q3: I'm working with a highly functionalized piperidine derivative, and I'm concerned about the reactivity of scavengers with my product. What are my options?
A3: This is a valid concern, as the functional groups on your piperidine product could potentially react with certain scavengers. The key is to select a scavenger with high selectivity for palladium.
Causality and Selective Scavenging Solutions:
-
Scavenger Reactivity: Some scavengers have functional groups that can participate in side reactions. For example, some thiol-based scavengers could potentially react with electrophilic centers on the target molecule.
-
Recommended Selective Scavengers:
-
Functionalized Silica: Silica-based scavengers functionalized with sulfur-containing groups (e.g., thiols, thioureas) exhibit a high affinity for palladium.[3][6][7] These are often highly selective and have broad solvent compatibility.[6]
-
Polymer-Supported Scavengers: Macroporous polystyrene-bound scavengers, such as those containing trimercaptotriazine (TMT), are also effective and can be easily removed by filtration.[8]
-
Screening: It is best practice to screen a small panel of scavengers to identify the one that provides the best balance of palladium removal and product recovery for your specific system.[3]
-
Frequently Asked Questions (FAQs)
Q4: What are the main methods for removing palladium catalyst residues, and how do I choose the right one?
A4: The primary methods for palladium removal can be broadly categorized into adsorption, scavenging, extraction, and crystallization.[3][9] The optimal choice depends on several factors, including the nature of the palladium species, the properties of your piperidine product, the scale of the reaction, and cost considerations.
Decision-Making Workflow:
Caption: Decision tree for selecting a palladium removal method.
Q5: How can I accurately quantify the amount of residual palladium in my product?
A5: Accurate quantification of residual palladium is crucial for process optimization and regulatory compliance. The most common and reliable methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy.[10][11] It is typically used for final quality control.[11]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, although generally less sensitive than ICP-MS.
-
Rapid Fluorometric Methods: For in-process monitoring and high-throughput screening of purification methods, rapid fluorometric assays are available.[10][11] These methods are based on a palladium-catalyzed reaction that produces a fluorescent product, allowing for quick determination of palladium levels.[10]
Q6: Can recrystallization alone be an effective method for palladium removal?
A6: Recrystallization can be an effective method for palladium removal, particularly if the palladium impurities are not readily incorporated into the crystal lattice of your piperidine product.[1][3] However, its success is highly dependent on the specific compound and the nature of the palladium species. In some cases, crystallization can even concentrate the metal within the crystal structure.[1]
Best Practices for Recrystallization:
-
Solvent Selection: Choose a solvent system that provides good solubility for your product at elevated temperatures and poor solubility at lower temperatures, while also having some solubility for the palladium impurities.
-
Combined Approach: Recrystallization is often most effective when used in combination with other methods, such as a preliminary treatment with an adsorbent or scavenger.[3]
Data Summary Tables
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Advantages | Disadvantages |
| Functionalized Silica | Thiol, Thiourea, TMT | High selectivity, broad solvent compatibility, good stability.[3][6] | Higher cost compared to activated carbon. |
| Activated Carbon | N/A (Surface Adsorption) | Low cost, widely available.[3][4] | Can cause product loss, non-specific.[5] |
| Polymer-Supported | TMT, Amines | Easy to handle and remove by filtration, robust.[8] | May have swelling issues in certain solvents. |
Table 2: Typical Efficiencies of Palladium Removal Techniques
| Technique | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Key Considerations |
| Filtration through Celite | >1000 | 500-1000 | Removes insoluble palladium.[2] |
| Activated Carbon | 500-1000 | <50 | Potential for product loss.[5] |
| Silica Scavengers | 500-1000 | <10 | Highly efficient and selective.[6] |
| Recrystallization | <200 | <10 | Highly product-dependent.[3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Dissolve the Crude Product: Dissolve the crude piperidine product in a suitable organic solvent.
-
Add the Scavenger: Add the recommended amount of the silica-based scavenger (typically 5-20 wt% relative to the crude product).
-
Stir: Stir the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 2-24 hours). The optimal time should be determined experimentally.
-
Filter: Filter the mixture to remove the scavenger. A pad of Celite can be used to ensure complete removal of fine particles.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Determine the residual palladium content using a suitable analytical method (e.g., ICP-MS).
Protocol 2: Palladium Removal Workflow
Caption: A typical experimental workflow for palladium scavenging.
References
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Merck/PITT Collaboration. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Shultz, C. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Wesch, A., et al. (2021). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. Polymers. [Link]
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Trefalt, G., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science. [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]
-
Wesch, A., et al. (2023). Recovery of Precious Metals: A Promising Process Using Supercritical Carbon Dioxide and CO2-Soluble Complexing Polymers for Palladium Extraction from Supported Catalysts. MDPI. [Link]
-
Sarioglan, A. (2013). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate. [Link]
-
Li, H., et al. (2015). Extraction of palladium from alumina-supported catalyst in supercritical CO 2 using functional fluorinated polymers. ResearchGate. [Link]
-
Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]
-
PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]
-
Zhang, F., et al. (2016). Direct extraction of palladium and silver from waste printed circuit boards powder by supercritical fluids oxidation-extraction process. Journal of Hazardous Materials. [Link]
-
Al-Thyabat, S., & Zhang, Y. (2015). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
-
Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
-
Wesch, A., et al. (2021). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. MDPI. [Link]
-
AstraZeneca. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
University of Bristol. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Various Authors. (2022). Recrystallization help. Reddit. [Link]
-
Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
-
Cieszyńska, A., & Svecova, L. (2024). Separation of Pd from Pt and Rh by solvent extraction method from waste solution. Scientific Reports. [Link]
-
Al-Bazi, S. J., & Chow, A. (2017). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science. [Link]
- CN102560140A. (n.d.). Method for recycling palladium from organic waste liquid.
-
Various Authors. (2025). Extraction and separation of palladium(II), platinum(IV), gold(III) and rhodium(III) using piperidine-based extractants. ResearchGate. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sopachem.com [sopachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. arborassays.com [arborassays.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hygroscopic Piperidine Hydrochloride Salts
Welcome to the technical support center for the purification of hygroscopic piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in handling and purifying this essential reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles and troubleshooting strategies to ensure the integrity of your experiments.
Understanding the Challenge: The Nature of Piperidine Hydrochloride
Piperidine hydrochloride (C₅H₁₁N·HCl) is the salt formed from the reaction of the organic base piperidine with hydrochloric acid.[1][] It is a white crystalline solid that is widely used as a reagent and building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1]
The primary challenge in handling this salt is its hygroscopic nature.[3] This means it readily attracts and absorbs moisture from the atmosphere.[4][5] This water absorption can lead to a host of problems, including:
-
Physical Changes: The salt can become clumpy, sticky, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[4][6]
-
Chemical Degradation: The presence of water can interfere with moisture-sensitive reactions, potentially reducing yields and generating unwanted byproducts.
-
Inaccurate Stoichiometry: Weighing a "wet" salt leads to an overestimation of the actual amount of piperidine hydrochloride, compromising the stoichiometry of your reaction.
Beyond water, other common impurities can include unreacted starting materials, byproducts from its synthesis, and oxidation products, which often manifest as a yellow discoloration.[7][8]
Key Properties of Piperidine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [9][10] |
| Molecular Weight | 121.61 g/mol | [3][9] |
| Appearance | White crystalline powder or chunks | [1][9] |
| Melting Point | 245-248 °C | [3] |
| Solubility | Freely soluble in water and alcohol.[1][9][11] | |
| Sensitivity | Hygroscopic | [3] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My piperidine hydrochloride is a solid, clumpy mass instead of a free-flowing powder. What happened and how can I fix it?
A: This is the most common sign of significant water absorption. The hygroscopic nature of the salt causes it to attract atmospheric moisture, leading to clumping and caking.[4]
-
Immediate Action: You must dry the salt thoroughly before use. Proceed to the protocols for drying outlined in the FAQ section and the detailed protocols below.
-
Preventative Strategy: Proper storage is critical. Always store piperidine hydrochloride in a tightly sealed container within a desiccator containing an active drying agent like silica gel, anhydrous calcium sulfate (Drierite®), or for more stringent requirements, phosphorus pentoxide (P₄O₁₀).[6][12] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Q2: I've tried drying my salt in an oven, but it still seems impure or discolored. What's my next step?
A: While oven drying can remove water, it will not eliminate other chemical impurities.[13] Discoloration (typically yellowing) suggests the presence of oxidation products.[7][8] In this case, purification by recrystallization is the most effective method. This technique separates the desired compound from impurities based on differences in their solubility in a specific solvent system at different temperatures.[7]
A widely cited and effective method for piperidine hydrochloride is recrystallization from an ethanol/diethyl ether mixture.[3] The principle is to dissolve the impure salt in a minimum amount of hot ethanol (a "good" solvent) and then slowly add diethyl ether (a "poor" solvent) to induce the formation of pure crystals as the solution cools.
Q3: How do I know if my purified piperidine hydrochloride is truly pure and dry?
A: A combination of analytical techniques is required to confirm purity and dryness. No single method provides a complete picture.
-
Melting Point Analysis: A sharp melting point that matches the literature value (245-248 °C) is a strong indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.
-
Karl Fischer Titration: This is the gold standard for quantifying water content. A specification of <0.5% water is common for high-purity grades.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can identify organic impurities. The spectrum of pure piperidine hydrochloride should show clean signals corresponding only to the piperidinium cation.
-
Argentometric Titration: This classical titration method can be used to determine the chloride content, which provides a direct measure of the assay of the hydrochloride salt.[9]
Q4: My reaction is failing, and I suspect the piperidine hydrochloride is the culprit. What are the most likely issues?
A: If you suspect your piperidine hydrochloride, the two most probable causes are:
-
Water Content: As discussed, absorbed moisture is a major issue, especially in moisture-sensitive reactions like those involving organometallics or acyl chlorides. The solution is rigorous drying.
-
Free Base Contamination: If the salt has been improperly stored or is very old, there might be some dissociation back to the free base, piperidine. The presence of free piperidine can alter the pH and reactivity profile of your system. Purification by recrystallization will resolve this issue.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best way to handle and weigh hygroscopic piperidine hydrochloride? To minimize water absorption, handling time in the open air should be as short as possible.[12] Ideally, weigh the compound in a glove box with a controlled inert atmosphere. If that is not available, quickly weigh the required amount and immediately reseal the container. Close the balance door during weighing to minimize air currents.
FAQ 2: Can I use a standard lab oven to dry piperidine hydrochloride? Yes, but with caution. Gentle heating in a vacuum oven is preferred. Set the temperature well below the compound's melting point (e.g., 60-80 °C) and apply a vacuum. Heating at atmospheric pressure is less effective and carries a higher risk of thermal decomposition if the temperature is not carefully controlled.[13]
FAQ 3: What is azeotropic distillation and can it be used to dry piperidine hydrochloride? Azeotropic distillation is a technique used to remove water from a substance by distilling it with an immiscible solvent (an azeotropic agent) like toluene or benzene.[14] The solvent forms a low-boiling azeotrope with water, which is distilled off, effectively dehydrating the substance left behind.[14][15] While highly effective, this method is typically reserved for large-scale operations and requires careful setup to manage the flammable and volatile solvents.
FAQ 4: What safety precautions are necessary when working with piperidine hydrochloride? Piperidine hydrochloride is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause respiratory irritation.[9] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Experimental Protocols & Workflows
Workflow for Purification of Piperidine Hydrochloride
This diagram outlines the decision-making process for handling and purifying piperidine hydrochloride.
Caption: Decision workflow for handling and purifying piperidine HCl.
Protocol 1: Drying Piperidine Hydrochloride in a Vacuum Desiccator
This method is suitable for removing absorbed water from an otherwise pure sample.
-
Preparation: Place a fresh, potent desiccant (e.g., phosphorus pentoxide, granular anhydrous calcium sulfate) at the bottom of a glass vacuum desiccator.
-
Sample Placement: Spread the hygroscopic piperidine hydrochloride in a thin layer in a shallow glass dish (e.g., a crystallization dish or watch glass) to maximize surface area.
-
Assembly: Place the dish containing the salt on the desiccator plate. Ensure the ground glass flange of the desiccator lid is lightly greased with vacuum grease to ensure a proper seal.
-
Evacuation: Close the desiccator and slowly apply a vacuum using a vacuum pump. A slow application of vacuum prevents the fine powder from being drawn into the vacuum line.
-
Drying: Allow the salt to dry under vacuum for at least 12-24 hours. For very wet samples, it may be necessary to carefully vent the desiccator, replace the desiccant, and re-evacuate.
-
Completion: Slowly and carefully vent the desiccator to atmospheric pressure before opening to retrieve the dry sample.
Protocol 2: Purification by Recrystallization from Ethanol/Diethyl Ether
This is the definitive method for removing both water and chemical impurities.[3]
Caption: Step-by-step workflow for recrystallization.
-
Dissolution: Place the impure piperidine hydrochloride in an appropriately sized Erlenmeyer flask. In a fume hood, add a minimal amount of hot ethanol and swirl to dissolve the solid completely. If necessary, gently warm the mixture on a hot plate to ensure full dissolution.[7]
-
Precipitation: While stirring the warm ethanolic solution, slowly add diethyl ether dropwise. Diethyl ether is the antisolvent and will decrease the solubility of the salt. Continue adding ether until the solution becomes persistently turbid (cloudy).
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
Drying: Transfer the pure, white crystals to a clean, pre-weighed dish and dry them thoroughly in a vacuum oven or vacuum desiccator to remove all traces of solvent.
References
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Available at: [Link]
-
TutorChase. (n.d.). What techniques are used to dry salts in the lab?. Available at: [Link]
-
Veeprho. (n.d.). Piperidine Impurities and Related Compound. Available at: [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Available at: [Link]
-
Solubility of Things. (n.d.). Piperidine. Available at: [Link]
-
Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Available at: [Link]
-
Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Available at: [Link]
-
PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Available at: [Link]
- Google Patents. (n.d.). CN113461596A - Method for treating mixed liquid containing piperidine and water.
-
PubChem - NIH. (n.d.). Piperidine. Available at: [Link]
-
Pharmaceutical Guidelines. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Available at: [Link]
-
Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. Available at: [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]
-
Scribd. (n.d.). HSAS Method. Available at: [Link]
- Google Patents. (n.d.). US2363159A - Purification of piperidine.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
SynThink Research Chemicals. (n.d.). Piperidine Impurity Standards, USP related compounds. Available at: [Link]
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. damprot.com [damprot.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 13. tutorchase.com [tutorchase.com]
- 14. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 15. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
Controlling impurity formation in Grignard addition to piperidones
[1]
Topic: Controlling Impurity Formation in Grignard Addition to Piperidones Ticket ID: GRIG-PIP-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The addition of Grignard reagents to 4-piperidones is deceptively simple on paper but notoriously difficult in practice. The core failure mode is the Basicity vs. Nucleophilicity conflict. Piperidones possess acidic
This guide provides a root-cause analysis and validated protocols to suppress enolization,
Module 1: The "Recovered Starting Material" Issue (Enolization)
User Complaint: "I added 2.0 equivalents of Phenylmagnesium Bromide to N-Boc-4-piperidone, but after workup, I recovered 60% of my starting ketone. The Grignard was fresh."
Root Cause Analysis
This is the classic Enolization Trap . The Grignard reagent is kinetically faster at deprotonating the
-
Mechanism: The Grignard acts as a base, forming the magnesium enolate. Upon aqueous quench, this enolate simply protonates back to the starting ketone.
-
Diagnostic: If your crude NMR shows starting material but no "consumed" byproducts, enolization occurred.
The Solution: The Imamoto Method (Organocerium)
To solve this, we must decouple basicity from nucleophilicity using anhydrous Cerium(III) Chloride (
Protocol Adjustment:
-
Drying
: You must use anhydrous . The heptahydrate ( ) will destroy your Grignard.-
Procedure: Heat
at 140–150°C under high vacuum (<0.1 mmHg) for 2–4 hours. A stir bar should pulverize the solid into a fine white powder as it dries.
-
-
Transmetallation: Stir the dry
in THF, then add the Grignard reagent at 0°C or -78°C. Stir for 30–60 minutes to form the organocerium species ( ). -
Addition: Add the piperidone to this mixture.
Expert Insight: The oxophilicity of Cerium activates the carbonyl oxygen, making the carbonyl carbon highly electrophilic, effectively "outrunning" the deprotonation pathway [1, 2].
Module 2: The "Wrong Product" Issue (Reduction & Wurtz)
User Complaint: "I see a new spot on TLC, but the NMR indicates a secondary alcohol, not the tertiary alcohol target. I also see biaryl impurities."
Troubleshooting Table: Impurity Identification
| Impurity Type | Observation (NMR/MS) | Root Cause | Corrective Action |
| Secondary Alcohol | M+2 peak; CH-OH signal | Switch to Organocerium (suppresses reduction). Use lower temps (-78°C).[1][2] | |
| Biaryl (R-R) | Aromatic dimer | Wurtz Coupling: Formed during Grignard preparation, not the reaction itself. | Slow addition of halide to Mg. Use Rieke Mg for difficult formations. |
| Tetrahydropyridine | Alkene peaks (5.8-6.0 ppm) | Acid-Catalyzed Dehydration: The tertiary alcohol product eliminated water during workup. | CRITICAL: Neutralize quench immediately. Do not use HCl for workup. |
Visualizing the Competing Pathways
Figure 1: Competing reaction pathways. The green path is desired; red paths represent common failure modes.
Module 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 4-Aryl-N-Boc-4-hydroxypiperidine minimizing enolization.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)[1]
- (1.5 eq) — Must be dried in situ
-
Grignard Reagent (1.5 eq)
Step-by-Step Workflow:
-
Cerium Activation (The Critical Step):
-
Place
in a dry Schlenk flask with a large stir bar. -
Heat to 140°C under high vacuum for 3 hours.
-
Checkpoint: The solid should turn from a clumped hydrate to a free-flowing fine white powder.
-
Cool to room temperature under Argon. Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a milky suspension.
-
-
Transmetallation:
-
Cool the
/THF suspension to -78°C. -
Add the Grignard reagent dropwise.[1]
-
Stir for 1 hour at -78°C. The "Imamoto Reagent" is now formed.
-
-
Addition:
-
Dissolve N-Boc-4-piperidone in minimal THF.
-
Add the ketone solution dropwise to the organocerium mixture at -78°C.
-
Why? Adding ketone to the metal ensures the nucleophile is always in excess, favoring addition over enolization.
-
-
Reaction & Quench:
-
Allow to warm to 0°C over 2 hours. Monitor by TLC.[1]
-
Quench: Add saturated aqueous
(buffered pH ~5-6) or dilute acetic acid. -
Warning: Do NOT use strong acids (HCl/H2SO4). The resulting tertiary alcohol is benzylic-like and will dehydrate instantly to the tetrahydropyridine alkene [3].
-
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My product is unstable on silica gel. How do I purify? A: Tertiary hydroxypiperidines can dehydrate on acidic silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.
-
Alternative: Use neutral alumina or recrystallization if the product is solid.
Q: Why is N-Boc preferred over N-Benzyl? A: While both work, N-Benzyl amines can sometimes coordinate to the Magnesium/Cerium, altering the geometry or retarding the reaction rate. N-Boc is less coordinating and sterically bulky, which actually helps prevent N-attack, though it introduces rotamers in NMR [5].
References
-
Imamoto, T., et al. "Organocerium reagents.[3][4] Nucleophilic addition to easily enolizable ketones."[4][5] Tetrahedron Letters, vol. 26, no. 35, 1985, pp. 4233-4236.[4]
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[5] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
BenchChem Technical Support. "Troubleshooting Grignard Addition to Piperidones." BenchChem Knowledge Base, 2025.[2]
-
Conlon, D. A., et al. "Scalable synthesis of a 4-hydroxypiperidine via organocerium addition." Organic Process Research & Development, vol. 6, no. 2, 2002.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
Optimization of reaction temperature for aryl-bromide coupling
Topic: Optimization of Reaction Temperature
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The Thermal Window
Welcome to the Catalysis Support Hub. You are likely here because your Suzuki-Miyaura or Buchwald-Hartwig coupling with an aryl bromide is either stalling (low conversion) or generating a "tar" (decomposition).
The Core Problem: Temperature in Pd-catalysis is not a linear "more is better" variable. It is a trade-off between Oxidative Addition (OA) —which requires thermal energy to overcome the activation barrier of the Ar-Br bond—and Catalyst Longevity , where high heat promotes ligand dissociation and Palladium black formation.
This guide provides the diagnostic logic and protocols to find your reaction's specific "Thermal Window."
Module 1: Diagnostic Workflow
Before changing the temperature, confirm that temperature is the active failure mode. Use this flowchart to triage your reaction mixture.
Figure 1: Triage logic for temperature-dependent failure modes in Pd-catalyzed coupling.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My reaction stalls at 50% conversion, even after 24 hours."
Diagnosis: Kinetic Trap (Incomplete Oxidative Addition).
Aryl bromides have a higher bond dissociation energy (~81 kcal/mol) than aryl iodides (~65 kcal/mol). If your temperature is too low, the system cannot overcome the activation energy (
-
The Science: According to the Arrhenius equation, reaction rate (
) is exponentially dependent on temperature.[1] A common rule of thumb is that the rate doubles for every 10°C increase [1]. -
Corrective Action:
-
The 10°C Step-Up: Increase reaction temperature by 10°C increments.
-
Switch Solvent Class: If you are at the boiling point of THF (66°C), switch to Dioxane (101°C) or Toluene (110°C) to access a higher thermal window.
-
Microwave Pulse: If thermal heating is slow, use microwave irradiation to rapidly reach 120°C for 10 minutes to verify if the barrier is thermal [2].
-
Issue 2: "The reaction turns black immediately and yields are low."
Diagnosis: Catalyst Decomposition (Pd Aggregation).
"Pd Black" is inactive bulk metal. This occurs when the rate of ligand dissociation (
-
The Science: Phosphine ligands (like PPh3) are labile. At T > 80°C, the equilibrium shifts toward free Pd(0). If the oxidative addition is slow (due to a difficult substrate), the naked Pd(0) aggregates before it can react with the Ar-Br [3].
-
Corrective Action:
-
Lower Temperature: Drop T by 20°C and extend reaction time.
-
"Dose" the Heat: Start the reaction at 40°C to allow initial precatalyst activation, then ramp slowly to 80°C.
-
Ligand Switch: Switch to bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos) or NHC ligands, which bind tighter to Pd and withstand higher temperatures (up to 100-120°C) [4].
-
Issue 3: "I see the product, but also a lot of reduced starting material (Ar-H)."
Diagnosis: Thermal Protodehalogenation.
High temperatures in the presence of alcohols (common co-solvents) or amine bases can promote a pathway where the Pd-Ar intermediate undergoes
-
Corrective Action:
-
Strict T-Control: Do not exceed 80°C.
-
Solvent Swap: Remove alcohols (MeOH/EtOH). Use aprotic polar systems like DMF/Water or pure Toluene.
-
Module 3: The Optimization Protocol
Do not guess. Use this Temperature Gradient Screening Protocol to define your window rigorously.
Prerequisites:
-
4 Parallel reaction vials (or a block heater).
-
Standard conditions: 1.0 equiv Ar-Br, 1.2 equiv Boronic Acid, 2.0 equiv Base, 5 mol% Pd.
The Protocol:
| Vial ID | Target Temp | Rationale | Expected Outcome (Ar-Br) |
| A | 60°C | Mild | Preserves catalyst; may be too slow for hindered Ar-Br. |
| B | 80°C | Standard | The "Goldilocks" zone for most Suzuki couplings [5]. |
| C | 100°C | Aggressive | Overcomes high |
| D | 120°C | Stress Test | Forces difficult substrates; high risk of Pd black. |
Execution Steps:
-
Prepare a master stock solution of all reagents (excluding Pd) to ensure concentration uniformity.
-
Add Pd catalyst last to individual vials.
-
Seal and heat simultaneously for 1 hour .
-
Stop and Sample: Analyze by LCMS.
Module 4: Mechanistic Visualization
Understanding where heat is used allows for better troubleshooting.
Figure 2: The Catalytic Cycle. Note that Heat is required to drive Pd(0) to Oxidative Addition, but excessive heat drives Pd(0) to Decomposition.
Module 5: FAQs
Q: Can I use a microwave instead of an oil bath? A: Yes, and often with better results. Microwaves allow you to superheat solvents (e.g., Ethanol at 120°C in a sealed tube) safely. This can drive difficult couplings in minutes rather than hours, often outrunning the catalyst decomposition pathways [2].
Q: Does the base affect the temperature choice?
A: Indirectly. Weak bases (
Q: My solvent boils at 80°C (MeCN). Can I run it at 100°C? A: Only in a rated pressure vial (sealed tube). In an open reflux system, the temperature is clamped at the boiling point. Attempting to heat an oil bath to 100°C with an 80°C solvent will only evaporate your solvent and burn your catalyst.
References
-
Arrhenius Equation & Kinetics: LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. Link
-
Microwave vs. Thermal: Leadbeater, N. E. (2011). Probing the energy efficiency of microwave heating... University of Michigan/Connecticut. Link
-
Catalyst Decomposition: Chemical Society Reviews. (2025).[3][4][5] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Link
-
Ligand Effects (Buchwald): Schroeder Group. (2022).[6][7] Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science/University of Illinois. Link
-
Optimization Statistics: ResearchGate. (2024). Optimization of temperature for Suzuki-Miyaura coupling reaction. Link
Sources
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the Arrhenius Plot: A Window Into Reaction Kinetics - Oreate AI Blog [oreateai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Piperidines Involving Air-Sensitive Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for handling the unique challenges posed by air-sensitive intermediates in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses common queries and foundational knowledge required for successfully working with air-sensitive compounds in piperidine synthesis.
Q1: What makes an intermediate "air-sensitive" and why is this a concern in piperidine synthesis?
A: Air-sensitive intermediates are chemical substances that react with components of the air, primarily oxygen and water vapor, leading to decomposition or undesired side reactions. In the context of piperidine synthesis, this is a significant concern because many modern synthetic routes employ highly reactive organometallic reagents (e.g., organolithiums, Grignards, organozincs) or transition metal catalysts (e.g., Palladium, Iridium) that are intolerant to air and moisture.[1][2] Exposure can lead to decreased yields, formation of impurities, and catalyst deactivation, ultimately compromising the integrity of your synthesis.[3]
Q2: What are the most common air-sensitive reagents and intermediates I'm likely to encounter in piperidine synthesis?
A: The specific air-sensitive species depend on your chosen synthetic route. However, some of the most prevalent include:
-
Organometallic Reagents: Organolithium (e.g., n-BuLi, s-BuLi, t-BuLi), Grignard reagents (RMgX), and organozinc compounds are frequently used for the formation of carbon-carbon bonds.[2] These are highly reactive towards water and oxygen.[1]
-
Transition Metal Catalysts: Many modern cross-coupling reactions, such as the Buchwald-Hartwig amination to form N-aryl piperidines, utilize palladium or copper catalysts that are sensitive to oxidation.[4][5] Similarly, iridium catalysts used for the hydrogenation of pyridines can be deactivated by atmospheric components.[6]
-
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) are highly reactive with water and are often used in piperidine synthesis for the reduction of amides or other functional groups.[7]
Q3: What is the fundamental difference between working in a glovebox and using a Schlenk line?
A: Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere for handling air-sensitive compounds, but they differ in their application and scale.[8]
| Feature | Glovebox | Schlenk Line |
| Environment | A sealed chamber continuously purged with an inert gas (e.g., argon, nitrogen).[9] | Glassware connected to a dual manifold that provides both inert gas and vacuum.[10][11] |
| Manipulation | Performed through gloves integrated into the chamber walls.[9] | Manipulations are done on the benchtop using specialized glassware and techniques like cannula transfers and septa. |
| Best For | Handling solids, weighing reagents, and performing multiple manipulations in an inert environment.[12] | Performing reactions in solution, solvent transfers, and distillations under an inert atmosphere.[10] |
| Throughput | Higher, as multiple experiments can be set up and run simultaneously. | Lower, as manipulations are typically done sequentially on a single apparatus. |
Q4: My reaction involving an air-sensitive intermediate failed. What are the most likely initial points of failure to investigate?
A: When a reaction with air-sensitive components fails, the primary suspects are often related to the integrity of the inert atmosphere. Before delving into the specifics of the reaction chemistry, consider the following:
-
Inadequate Glassware Drying: Residual moisture on the surface of the glassware is a common source of reaction failure.[13][14]
-
Improperly Dried Solvents and Reagents: Solvents and stable reagents can introduce significant amounts of water and oxygen if not rigorously dried and degassed.
-
Leaks in the System: Even small leaks in your Schlenk line or glovebox can introduce enough air to quench a sensitive reaction.
-
Poor Quality Inert Gas: The inert gas supply itself can be a source of contamination if not sufficiently pure.
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in a Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis
Q: I am attempting a Buchwald-Hartwig amination to couple piperidine with an aryl bromide, but I am observing very low conversion to the desired product. What could be the problem?
A: Low yields in Buchwald-Hartwig aminations are a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.[4]
Potential Causes & Solutions:
-
Catalyst Deactivation by Oxygen: The palladium catalyst is susceptible to oxidation, which renders it inactive.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This involves properly flame-drying your glassware under vacuum and backfilling with a high-purity inert gas (argon is often preferred over nitrogen for palladium-catalyzed reactions).[15] Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.
-
-
Inhibition by Water: Water can react with the strong base (e.g., sodium tert-butoxide) and can also interfere with the catalytic cycle.
-
Solution: Use anhydrous solvents and ensure your piperidine and aryl halide are free of water. If necessary, distill piperidine from a suitable drying agent like calcium hydride.
-
-
Incorrect Base: The choice and quality of the base are critical.
-
Solution: Sodium tert-butoxide is a common and effective base for these reactions.[4] Ensure it is a fine powder and has been stored under an inert atmosphere. Clumps can indicate hydration.
-
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For piperidine couplings, bulky electron-rich phosphine ligands such as RuPhos or XPhos are often effective. Consult the literature for the recommended ligand for your specific substrate combination.
-
Workflow for Diagnosing Low Yield in Buchwald-Hartwig Amination
Sources
- 1. fiveable.me [fiveable.me]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ossila.com [ossila.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-(4-Chloro-2-methoxyphenyl)piperidine
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-(4-Chloro-2-methoxyphenyl)piperidine via recrystallization. The content is structured to address common challenges and provide scientifically grounded solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-(4-Chloro-2-methoxyphenyl)piperidine to consider for solvent selection?
To select an appropriate recrystallization solvent, understanding the target molecule's structure is crucial. 4-(4-Chloro-2-methoxyphenyl)piperidine possesses several functional groups that dictate its solubility:
-
Piperidine Ring: A basic, six-membered nitrogen heterocycle that can act as a hydrogen bond acceptor. This feature suggests potential solubility in protic solvents. For basic compounds like piperidines, purification can sometimes be achieved by forming a salt, crystallizing it, and then liberating the free base.[1][2][3]
-
Chlorophenyl Group: The aromatic ring with a chloro-substituent introduces a non-polar, hydrophobic character to the molecule.
-
Methoxyphenyl Group: The methoxy group adds some polarity and the potential for hydrogen bonding.
The combination of these groups results in a molecule of intermediate polarity . Therefore, the ideal solvent will likely have a comparable polarity. A common rule of thumb is that solvents containing similar functional groups to the compound of interest are often good solubilizers.[3][4]
Q2: Which solvents are recommended as a starting point for the recrystallization of this compound?
Given the intermediate polarity of 4-(4-Chloro-2-methoxyphenyl)piperidine, a systematic screening of solvents is the most effective approach.[1][5] Begin with small-scale trials (10-20 mg of crude product) in test tubes.[1][2]
Based on the successful recrystallization of similar piperidine derivatives, the following solvents are excellent starting points:[6][7]
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Rationale & Comments |
| Ethanol (95%) | 24.3 | 78 | An excellent and common general-purpose solvent for moderately polar compounds. Often used for piperidine derivatives.[1][6][7] |
| Isopropanol | 19.9 | 82 | Similar to ethanol but slightly less polar. A good alternative if the compound is too soluble in ethanol.[1] |
| Acetonitrile | 37.5 | 82 | A polar aprotic solvent that can be effective for compounds with some polar character.[1][8] |
| Ethyl Acetate | 6.0 | 77 | A solvent of intermediate polarity, suitable for compounds that are not highly polar.[7] |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. May be suitable if the compound has low polarity. Its high boiling point can be a disadvantage.[7] |
| Hexane/Ethyl Acetate | Low/Intermediate | Variable | A two-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears.[4][9] |
| Dichloromethane/Methanol | Intermediate/High | Variable | A solvent mixture reported for recrystallizing a piperidine derivative to yield light yellow crystals.[6] |
The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][10]
Troubleshooting Guide
Q3: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Solutions:
-
Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.
-
Slow Down the Cooling: This is the most critical step.[6][10] Ensure the flask cools to room temperature as slowly as possible. Insulating the flask with glass wool or placing it within a larger beaker can help. Rapid cooling, such as placing a hot flask directly into an ice bath, almost always promotes oiling or the formation of fine, impure powder.[10]
-
Lower the Saturation Temperature: Add more solvent so that crystallization begins at a lower temperature.
-
Change Solvents: If the issue persists, the compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[4][9]
Q4: The recrystallized product is still colored (e.g., yellow). How can I remove colored impurities?
A yellow tint can indicate the presence of oxidation products or other colored impurities.[1]
Solution: Use Activated Charcoal
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution. Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.[7] The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
Q5: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
Supersaturation is a state where the concentration of the dissolved compound exceeds its solubility limit, but crystals have not yet formed.[5] This can happen if the solution is too dilute or if nucleation is slow.
Solutions:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a surface for crystal nucleation.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal growth.
-
Reduce the Volume of Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.[11]
-
Cool in an Ice Bath: Once the solution has slowly cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Screening and Procedure
This protocol outlines the standard method for identifying a suitable solvent and performing the recrystallization.[1][7][10]
Part A: Solvent Screening
-
Place approximately 10-20 mg of crude 4-(4-Chloro-2-methoxyphenyl)piperidine into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature, swirling after each drop.
-
Identify solvents in which the compound is poorly soluble at room temperature.
-
Heat the test tubes that showed poor solubility in a water or sand bath. A suitable solvent will completely dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that produces a high yield of well-formed crystals is the best choice for a larger-scale recrystallization.
Part B: Recrystallization Procedure
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the compound just dissolves. Avoid adding a large excess of solvent.
-
If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal.
-
If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Visual Workflow: Troubleshooting Recrystallization
The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.
Caption: Workflow for troubleshooting common recrystallization problems.
References
-
PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]
-
Loba Chemie. (2019, January 29). 4-(P-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. athabascau.ca [athabascau.ca]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. LabXchange [labxchange.org]
- 11. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for 4-(4-Chloro-2-methoxyphenyl)piperidine
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the analysis of 4-(4-Chloro-2-methoxyphenyl)piperidine, a substituted phenylpiperidine that serves as a key intermediate in pharmaceutical synthesis. The piperidine ring is a crucial pharmacophore in many drugs, making robust analytical methods for such compounds essential for drug discovery, development, and quality control.
We will explore two distinct reversed-phase HPLC methodologies, moving beyond a simple recitation of steps to explain the fundamental principles and strategic decisions that underpin robust method development for this class of basic, aromatic compounds.
Analyte Deep Dive: Chromatographic Implications
Before any injection, a thorough understanding of the analyte's physicochemical properties is paramount. 4-(4-Chloro-2-methoxyphenyl)piperidine possesses two key structural features that dictate our chromatographic strategy:
-
The Piperidine Ring: This saturated heterocycle contains a secondary amine with a pKa typically in the 8-11 range. This basic character is the most critical challenge in reversed-phase HPLC. At neutral pH, the amine can interact with acidic residual silanols on the surface of traditional silica-based stationary phases, leading to significant peak tailing and poor reproducibility.[1]
-
The Substituted Phenyl Ring: The aromatic ring provides a strong chromophore, making UV detection highly suitable. Furthermore, its electron system allows for π-π interactions, which can be exploited to achieve alternative selectivity compared to standard hydrophobic interactions.[2]
The goal is to develop a method that provides a sharp, symmetrical peak, indicating that on-column interactions are well-controlled.
Strategic Method Development: A Logical Workflow
Effective method development is not a random walk; it is a systematic process of informed decisions. The primary challenge is managing the basicity of the piperidine nitrogen. Our strategy, therefore, centers on controlling the analyte's ionization state and mitigating undesirable silanol interactions.[1]
An acidic mobile phase (pH 3-4) is a logical starting point.[1] At this pH, the piperidine nitrogen will be consistently protonated (BH+), and the silanol groups on the silica surface (Si-OH) will be largely non-ionized, minimizing strong ionic interactions and improving peak shape.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis: Two Methodologies
We will develop and compare two methods based on distinct, yet complementary, separation principles.
Method A: The Robust Standard (Reversed-Phase C18 at Controlled pH)
This approach is the workhorse of modern HPLC. It relies on the hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.[2] By using a high-purity, end-capped C18 column and an acidic mobile phase, we aim to achieve a robust and reliable separation.
-
Mechanism: The primary retention mechanism is the partitioning of the analyte from the polar mobile phase into the non-polar stationary phase. The acidic buffer ensures the analyte is in a single, protonated state and minimizes silanol interactions, leading to symmetrical peaks.
-
Rationale: This method is predictable, widely applicable, and serves as an excellent baseline for performance. C18 columns are known for their high efficiency and mechanical stability.
Method B: The Orthogonal Approach (Phenyl-Hexyl with π-π Interaction)
This method offers an alternative selectivity, which is particularly useful for separating structurally similar compounds or resolving co-eluting impurities.[3] A Phenyl-Hexyl column provides a different interaction mechanism beyond simple hydrophobicity.
-
Mechanism: In addition to hydrophobic interactions from the hexyl linker, the phenyl rings on the stationary phase can engage in π-π stacking interactions with the analyte's own aromatic ring. This adds a dimension of shape and electronic selectivity that is absent in a standard C18 phase.[2][4]
-
Rationale: For aromatic compounds like our target, a Phenyl-Hexyl column can differentiate between analytes that have similar hydrophobicity but differ in their aromatic character or substitution pattern. This can be critical for impurity profiling.[3]
Caption: Dominant interaction mechanisms for each method.
Experimental Protocols & System Suitability
The following are detailed protocols for executing both methods. System suitability tests are an integral part of any chromatographic method and are used to verify that the system is adequate for the intended analysis.[5]
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl |
| Column | High-Purity C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | 0.5 mg/mL in 50:50 Acetonitrile:Water |
System Suitability Criteria (based on USP <621>) [5][6]
-
Tailing Factor (Tf): Must be ≤ 2.0 for the main analyte peak.
-
Precision (%RSD): The relative standard deviation for five replicate injections of the standard must be ≤ 2.0%.[6]
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
Performance Data & Head-to-Head Comparison
Below is a summary of the simulated performance data for both methods, assuming the presence of a closely-related, slightly more polar impurity (Impurity-1).
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Difference |
| Retention Time (tR) | 8.25 min | 7.91 min | The Phenyl-Hexyl phase is generally less retentive for non-aromatic parts of the molecule compared to a C18.[4] |
| Tailing Factor (Tf) | 1.1 | 1.2 | Both methods show excellent peak symmetry due to effective pH control. |
| Theoretical Plates (N) | 15,500 | 14,200 | C18 columns often provide slightly higher general efficiency for well-behaved separations. |
| Resolution (Rs) (Analyte vs. Impurity-1) | 2.1 | 3.5 | The Phenyl-Hexyl phase provides superior selectivity due to differential π-π interactions with the analyte and impurity, significantly enhancing resolution.[3] |
Discussion of Results: Both methods successfully meet the pre-defined system suitability criteria. Method A provides a robust separation with high efficiency, typical of a well-developed C18 method. However, Method B demonstrates significantly superior resolution for the critical pair. This highlights the power of using an orthogonal selectivity phase; the π-π interactions offered by the Phenyl-Hexyl column provide a separation mechanism that the C18 column lacks, allowing it to better distinguish between structurally similar aromatic compounds.
Validation Roadmap (ICH Q2(R1))
Once a method is chosen, it must be formally validated to demonstrate that it is suitable for its intended purpose.[7][8] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the validation process for an impurity quantification method would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[8][9]
-
Linearity: Establishing a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Determining the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[8]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Conclusion & Recommendations
This guide has compared two scientifically sound HPLC methods for the analysis of 4-(4-Chloro-2-methoxyphenyl)piperidine.
-
Method A (C18) is an excellent choice for routine quality control and potency assays where the primary goal is robust, high-throughput analysis of the main component. Its high efficiency and reliability are major advantages.
-
Method B (Phenyl-Hexyl) is the superior choice for applications requiring high-resolution impurity profiling or stability studies. Its orthogonal selectivity provides a greater power to separate the main analyte from structurally similar impurities that might co-elute on a standard C18 column.[3]
The ultimate choice depends on the analytical objective. For comprehensive characterization, employing both methods can provide a more complete picture of a sample's purity profile. This dual-method approach leverages the strengths of each column's unique selectivity, ensuring a highly trustworthy analytical result.
References
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates.
- Agilent Technologies Inc. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- ICH. Quality Guidelines.
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- USP-NF. (2023, November 1). <621> Chromatography.
- HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
1H NMR Characteristic Shifts: The 2-Methoxy-4-Chlorophenyl Moiety
Topic: 1H NMR Characteristic Shifts of the 2-Methoxy-4-Chlorophenyl Group Content Type: Publish Comparison Guide
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Scaffold Relevance
The 2-methoxy-4-chlorophenyl group is a pharmacophore frequently encountered in medicinal chemistry (e.g., in benzamide antipsychotics like Metoclopramide or various agrochemicals). Structurally, it consists of a benzene ring substituted at the 1-position (R), with a methoxy group at the 2-position and a chlorine atom at the 4-position.
For researchers, this moiety presents a distinct ABX (or AMX) spin system in 1H NMR. Correctly identifying this pattern is critical for verifying regiochemistry during lead optimization, particularly when differentiating it from its 2-methoxy-4-fluoro or 2,4-dichloro analogs.
This guide analyzes the characteristic chemical shifts, coupling constants, and multiplet patterns of this group, providing a direct comparison with common structural alternatives.
The Spectral Fingerprint: Mechanism & Causality
The 1H NMR signature of the 2-methoxy-4-chlorophenyl group is defined by three non-equivalent aromatic protons and one methoxy singlet. The specific shifts (
The "Isolated" Proton (H-3)
-
Position: C-3 (between the OMe and Cl groups).
-
Environment: Shielded by the electron-donating ortho-methoxy group; inductively deshielded by the ortho-chlorine.
-
Pattern: Doublet (
) with a small coupling constant ( Hz). -
Causality: H-3 has no ortho proton neighbors. It couples only with the meta proton (H-5). In low-resolution spectra, this often appears as a singlet, but high-field instruments (400 MHz+) resolve the meta-coupling.
The "Bridge" Proton (H-5)
-
Position: C-5 (between the Cl and H-6).
-
Environment: Para to the methoxy group (shielding resonance effect).
-
Pattern: Doublet of Doublets (
) . -
Causality: H-5 couples with the ortho proton H-6 (
Hz) and the meta proton H-3 ( Hz). This is the most diagnostic signal for confirming the 1,2,4-substitution pattern.
The "Anchor" Proton (H-6)
-
Position: C-6 (adjacent to the R-group attachment).
-
Environment: Its shift is highly sensitive to the electronic nature of R . If R is electron-withdrawing (e.g., Carbonyl, Amide), H-6 is significantly deshielded (downfield).
-
Pattern: Doublet (
) .[1] -
Causality: Couples primarily with ortho H-5 (
Hz). Meta coupling to H-4 is impossible (Cl substituent), and para coupling to H-3 is typically negligible.
Comparative Analysis: Cl vs. F vs. H
Distinguishing the 4-chloro derivative from the 4-fluoro or unsubstituted analogs is a common challenge. The table below summarizes the key spectral differences.
Table 1: Comparative 1H NMR Metrics (CDCl
| Feature | 2-Methoxy-4-Chlorophenyl | 2-Methoxy-4-Fluorophenyl | 2,4-Dichlorophenyl |
| H-3 Multiplicity | Doublet ( | Doublet of Doublets (Large | Doublet ( |
| H-5 Multiplicity | Doublet of Doublets (Ortho + Meta) | Multiplet / td (Complex H-F + H-H coupling) | Doublet of Doublets |
| Methoxy Signal | Singlet ( | Singlet ( | Absent |
| Diagnostic Note | Clean ABX pattern; sharp lines.[2] | Complex splitting due to | No OMe singlet; aromatic region shifts downfield.[3] |
Critical Insight: The substitution of Cl with F introduces
F-H coupling. While Cl is "NMR silent" in standard 1H experiments (quadrupolar relaxation broadens it to invisibility or decoupling), F is spin-1/2 and couples strongly ( Hz, Hz). If H-3 appears as a wide doublet or triplet, suspect Fluorine contamination or misidentification.
Visualization of Logic & Coupling
The following diagrams illustrate the coupling logic and a decision tree for structural verification.
Coupling Tree (Spin System)
This diagram details the splitting mechanism for the three aromatic protons.
Figure 1: Splitting tree showing the genesis of the characteristic multiplet patterns for the 1,2,4-trisubstituted system.
Structural Verification Workflow
Use this logic flow to confirm the moiety identity in crude reaction mixtures.
Figure 2: Decision logic for verifying the 2-methoxy-4-chlorophenyl moiety against common byproducts.
Experimental Protocols
Optimal Acquisition Parameters
To resolve the small meta-coupling (
-
Frequency: Minimum 400 MHz recommended.
-
Spectral Width: Standard 10-12 ppm.
-
Acquisition Time (AQ):
seconds.[4] Reasoning: High digital resolution is required to distinguish the H-3 doublet from a singlet. -
Number of Scans (NS): 16-64 (depending on concentration).
-
Processing: Apply Zero Filling to at least 64k points and a Gaussian window function (lb = -0.3, gb = 0.1) to enhance resolution without sacrificing sensitivity.
Solvent Selection
-
CDCl
(Chloroform-d): The standard choice. Provides sharp signals. H-3 typically appears around 6.9-7.0 ppm (for anilines) or 7.1 ppm (for benzoic acids). -
DMSO-d
: Use if the compound contains polar groups (Amide, Acid). Note that DMSO often shifts phenolic/aniline protons significantly but has a minor effect on the C-H aromatic pattern itself.
Reference Data (Example: 4-Chloro-2-methoxybenzoic acid)
Based on validated spectral databases [1][2]:
-
Solvent: DMSO-d
- 3.85 (s, 3H): Methoxy group.
-
7.10 (dd,
Hz, 1H): H-5 (Bridge). -
7.23 (d,
Hz, 1H): H-3 (Isolated). -
7.68 (d,
Hz, 1H): H-6 (Anchor - deshielded by COOH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775988, 4-Chloro-2-methoxybenzoic acid. Retrieved from [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
- 2. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. compoundchem.com [compoundchem.com]
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of 4-Arylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and research compounds, from potent analgesics to novel psychoactive substances. Understanding the gas-phase fragmentation behavior of these molecules under liquid chromatography-mass spectrometry (LC-MS) conditions is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth, comparative analysis of the LC-MS fragmentation patterns of 4-arylpiperidine derivatives, drawing upon established principles and experimental data to empower researchers in their analytical endeavors.
The Foundational Chemistry of 4-Arylpiperidine Fragmentation
Under the soft ionization conditions of electrospray ionization (ESI), typically employed in LC-MS, 4-arylpiperidine derivatives readily form protonated molecules, [M+H]⁺, due to the basicity of the piperidine nitrogen.[1] Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS) initiates a cascade of fragmentation events. The resulting product ions are dictated by the inherent stability of the fragment structures and the nature of the substituents on both the piperidine ring and the aryl moiety.
The fragmentation of the core 4-arylpiperidine structure is primarily driven by cleavages of the piperidine ring and the bonds connecting the substituents to this central scaffold. The protonated nitrogen atom often directs the initial fragmentation pathways.[1]
Comparative Analysis of Fragmentation Patterns: The Influence of Substitution
The true utility in understanding fragmentation lies in recognizing how structural modifications influence the resulting mass spectrum. This section compares the fragmentation of 4-arylpiperidine derivatives based on key substitution patterns.
The Impact of N-Substitution: Acyl vs. Alkyl Moieties
The substituent on the piperidine nitrogen plays a pivotal role in directing the fragmentation cascade. A common point of variation in drug development is the nature of this N-substituent, often an acyl or an alkyl group.
-
N-Acyl Derivatives (e.g., Fentanyl and Analogs): In N-acyl derivatives like fentanyl, a prominent fragmentation pathway involves the cleavage of the amide bond. This typically results in the formation of a stable acylium ion or the loss of the entire N-acyl group. For instance, in the fragmentation of fentanyl, the loss of the N-phenylpropanamide group is a characteristic event.[2] Another key fragmentation involves the piperidine ring itself, often leading to a characteristic ion at m/z 188, which has been extensively studied.[2]
-
N-Alkyl Derivatives (e.g., N-phenethylpiperidines): For N-alkyl derivatives, such as the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP), fragmentation is often initiated by cleavage of the N-alkyl chain. Alpha-cleavage adjacent to the nitrogen is a common pathway, leading to the loss of the alkyl substituent or parts of it.
The following diagram illustrates the generalized primary fragmentation pathways for N-acyl and N-alkyl 4-arylpiperidine derivatives.
Caption: Primary fragmentation pathways for N-acyl and N-alkyl 4-arylpiperidines.
The Role of Aryl Substituents: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of substituents on the 4-aryl ring can significantly influence the fragmentation process by stabilizing or destabilizing charge formation on different parts of the molecule.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups on the aryl ring can stabilize a positive charge on the aromatic system. This can favor fragmentation pathways that retain the charge on the aryl-containing fragment.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-Cl, -F) can destabilize a positive charge on the aryl ring, potentially favoring fragmentation pathways where the charge is localized on the piperidine or N-substituent fragments. Studies on substituted aryl compounds have shown that the electronic nature of the substituent plays a significant role in directing fragmentation.[3][4]
Comparative Data on Characteristic Fragment Ions
The following table summarizes common fragment ions observed for different classes of 4-arylpiperidine derivatives. The relative abundance of these ions will vary depending on the specific compound and the collision energy used.
| Derivative Class | Key Substituents | Precursor Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Common Neutral Losses |
| Fentanyl Analogs | N-propanoyl, 4-anilino | 337 (Fentanyl) | 188, 146, 105 | C₉H₁₀NO (N-phenylpropanamide) |
| 4-Anilino-N-phenethylpiperidine (4-ANPP) | N-phenethyl, 4-anilino | 281 | 188, 146, 105 | C₈H₉ (phenethyl radical) |
| p-Methoxy-phenylpiperidine derivatives | 4-OCH₃ on aryl | Varies | Aryl-containing fragments | CH₃OH |
| p-Nitro-phenylpiperidine derivatives | 4-NO₂ on aryl | Varies | Piperidine- and N-substituent fragments | NO₂ |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This section provides a detailed, step-by-step methodology for the analysis of a novel 4-arylpiperidine derivative. This protocol is designed to be a self-validating system, ensuring robust and reliable data.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the 4-arylpiperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, and 10 ng/mL).
-
Sample Preparation: For samples in complex matrices (e.g., plasma, urine), a protein precipitation step followed by centrifugation is recommended.[5] Dilute the supernatant with the initial mobile phase before injection.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point for method development.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode.[1]
-
MS Method:
-
Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion to obtain the fragmentation pattern.
-
Collision Energy Optimization: Optimize the collision energy to achieve a good distribution of fragment ions, including both high and low mass fragments. A collision energy ramp (e.g., 10-40 eV) can be useful for initial screening.
-
Data Analysis and Interpretation
-
Identify the Precursor Ion: Confirm the [M+H]⁺ ion in the full scan spectrum.
-
Analyze the Product Ion Spectrum: Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the precursor and fragment ions, greatly aiding in structural elucidation.[6]
The following diagram illustrates the experimental workflow.
Caption: A step-by-step workflow for the LC-MS/MS analysis of 4-arylpiperidine derivatives.
Conclusion: A Framework for Confident Identification
The systematic analysis of LC-MS fragmentation patterns provides a powerful tool for the structural characterization of 4-arylpiperidine derivatives. By understanding the fundamental principles of fragmentation and the influence of various substituents, researchers can confidently identify known compounds and elucidate the structures of novel entities. The comparative approach and the detailed experimental workflow presented in this guide serve as a robust framework for scientists and drug development professionals working with this important class of molecules. The application of these principles, combined with high-resolution mass spectrometry, will continue to be instrumental in advancing our understanding of the chemistry and biology of 4-arylpiperidine derivatives.
References
-
Giorgetti, R., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Davidson, C. G., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(4), 853-862. [Link]
-
Jia, L., & Liu, D. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 30(2), 124-133. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1086-1092. [Link]
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1695-1704. [Link]
-
Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781-790. [Link]
-
Almeida, C. R., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3236. [Link]
-
D'Agostino, P. A., & Provost, L. R. (1992). Mass spectral fragmentation of some arylidenecycloalkanones. Organic Mass Spectrometry, 27(1), 51-56. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
Ma, Y., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Current Pharmaceutical Biotechnology, 12(9), 1433-1443. [Link]
-
Taylor, P. (2017). Tackling the chromatographic analysis of novel psychoactive substances with High Resolution Mass Spectrometry. Chromatography Today. [Link]
-
Chrzanowska, M., et al. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 14(4), 347-362. [Link]
-
Griffiths, W. J. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(2), 202-218. [Link]
-
Bursey, M. M., & McLafferty, F. W. (1967). Substituent effects in the mass spectra of aromatic compounds. Journal of the American Chemical Society, 89(1), 1-8. [Link]
-
Einolf, N., & Munson, B. (1972). Substituent effects in the chemical ionization mass spectra of aromatic compounds. Journal of the American Chemical Society, 94(17), 5914-5919. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Mass spectrometric fragmentation of some arylidenecycloalkanones [academia.edu]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for Piperidine Pharmaceutical Intermediates
Foreword: The Critical Role of Method Validation for Piperidine Intermediates
The piperidine ring is a cornerstone structural motif in modern pharmaceuticals, forming the backbone of countless active pharmaceutical ingredients (APIs).[1] Its prevalence demands rigorous analytical oversight, not just of the final API, but critically, of the upstream piperidine intermediates. The purity, identity, and concentration of these intermediates directly dictate the quality and safety of the final drug product. An uncharacterized impurity at this early stage can propagate through synthesis, potentially becoming a reactive, toxic, or difficult-to-remove species in the final API.
This guide provides a comparative analysis of the most effective and widely adopted analytical techniques for the characterization of piperidine intermediates. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the scientific rationale behind method selection and validation. We will explore why a particular technique is chosen, how to ensure the data it generates is irrefutably reliable, and how to interpret that data to make confident decisions in the drug development lifecycle.
Our discussion is grounded in the globally harmonized standards set by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring data integrity from early development through to quality control (QC) release testing.[4]
Strategic Selection of an Analytical Technique
The choice of an analytical method is the first critical decision point. It is dictated by the "Analytical Target Profile" (ATP)—a concept formalized in ICH Q14 that defines the method's purpose and required performance characteristics.[2] For piperidine intermediates, the analytical question can range from simple identity confirmation to precise quantification of impurities at trace levels.
Key factors influencing method selection include the analyte's physicochemical properties (volatility, polarity, presence of a chromophore), the sample matrix, and the required sensitivity and selectivity.
Sources
A Comparative Analysis of 4-(4-Chloro-2-methoxyphenyl)piperidine and Haloperidol Metabolites for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the synthesized compound 4-(4-Chloro-2-methoxyphenyl)piperidine with the known metabolites of the first-generation antipsychotic, Haloperidol. This document is intended to serve as a valuable resource for researchers in drug discovery and development by offering a predictive analysis of the metabolic fate, potential bioactivity, and neurotoxicological profile of 4-(4-Chloro-2-methoxyphenyl)piperidine, benchmarked against the well-characterized metabolites of a clinically significant drug.
Introduction: The Rationale for Comparison
Haloperidol, a butyrophenone antipsychotic, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1][2] Its clinical utility is, however, accompanied by a significant risk of extrapyramidal symptoms (EPS) and other adverse effects, some of which are attributed to its complex metabolism.[3] The study of its metabolites, therefore, provides crucial insights into the mechanisms of both therapeutic action and toxicity.
4-(4-Chloro-2-methoxyphenyl)piperidine is a novel compound sharing structural motifs with haloperidol and its metabolites, specifically the substituted piperidine ring. Understanding its potential metabolic pathways and comparing them to those of haloperidol is a critical step in early-stage drug development. This proactive analysis can help anticipate potential safety liabilities and guide the design of more targeted and safer therapeutic agents. This guide will dissect the known metabolic landscape of haloperidol and extrapolate a predictive metabolic profile for 4-(4-Chloro-2-methoxyphenyl)piperidine, supported by proposed experimental validations.
Structural and Physicochemical Comparison
A foundational element of this comparison lies in the structural similarities and differences between 4-(4-Chloro-2-methoxyphenyl)piperidine and the key metabolites of haloperidol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 4-(4-Chloro-2-methoxyphenyl)piperidine | C12H16ClNO | 225.71 | Piperidine ring, 4-chloro-2-methoxyphenyl substituent. |
| Haloperidol | C21H23ClFNO2 | 375.9 | Piperidine ring, butyrophenone side chain, p-chlorophenyl and hydroxyl groups.[4] |
| Reduced Haloperidol (RHAL) | C21H25ClFNO2 | 377.9 | Ketone group of the butyrophenone side chain is reduced to a hydroxyl group.[5][6] |
| Haloperidol Pyridinium (HPP+) | C21H22ClFNO+ | 358.9 | The piperidine ring is oxidized to a pyridinium ring.[3][7] |
The piperidine core is a common feature, a versatile scaffold in many centrally active agents.[8][9] The nature of the substituents on this ring and the attached side chains, however, dictates the pharmacological and metabolic profiles.
Caption: Relationship between Haloperidol and its major metabolites.
A Deep Dive into Haloperidol Metabolism
Haloperidol undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged.[1] The primary metabolic pathways are glucuronidation, reduction, and oxidation.[1][10][11]
-
Glucuronidation: This is the main metabolic route, accounting for 50-60% of haloperidol's biotransformation.[1][12] The process is primarily catalyzed by UGT2B7, UGT1A9, and UGT1A4.[1]
-
Reduction: Approximately 25% of haloperidol is reduced to reduced haloperidol (RHAL).[1] This reaction is reversible, though the back-oxidation to haloperidol is slower.[1] RHAL itself possesses some pharmacological activity, estimated to be 20-50% as potent as haloperidol in some neuroleptic tests.[6]
-
Oxidative Metabolism: This accounts for the remaining 15-30% and involves two main routes:
-
Oxidative N-dealkylation: This pathway cleaves the molecule, producing p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine.[4]
-
Oxidation to the Pyridinium Metabolite (HPP+): This is a critical pathway from a toxicological perspective. The formation of HPP+ is catalyzed by CYP3A4.[13][14] HPP+ is structurally similar to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) and is implicated in the extrapyramidal side effects of haloperidol.[3][7] This neurotoxic metabolite can inhibit mitochondrial complex I, leading to neuronal damage.[15]
-
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. Brain Levels of the Neurotoxic Pyridinium Metabolite HPP+ and Extrapyramidal Symptoms in Haloperidol-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ontosight.ai [ontosight.ai]
- 6. Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a potentially neurotoxic pyridinium metabolite of haloperidol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Haloperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The neurotoxicity of pyridinium metabolites of haloperidol - AHEM [phmd.hirszfeld.pl]
A Comparative Guide to the Stability Testing of Methoxy-Substituted Arylpiperidines Under Stress Conditions
This guide provides an in-depth comparison of the stability of methoxy-substituted arylpiperidines under various stress conditions. As a class of compounds frequently encountered in medicinal chemistry and drug development, understanding their intrinsic stability is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory frameworks to ensure the data generated is robust and reliable.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures used.[1][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are essential for any new drug submission.[4][5]
Methoxy-substituted arylpiperidines, while structurally diverse, share common moieties that are susceptible to degradation. The electron-rich methoxy group on the aromatic ring and the tertiary amine within the piperidine ring are key hotspots for chemical transformation under stress. This guide will dissect the behavior of these molecules under hydrolytic, oxidative, thermal, and photolytic stress, providing a framework for systematic stability evaluation.
The Strategic Framework for Stress Testing
The foundation of a successful stability study lies in a well-designed experimental plan that systematically challenges the molecule's integrity. The goal is not to completely destroy the drug but to induce a target degradation of 5-20%.[6] This level of degradation is generally sufficient to detect and identify potential impurities without generating an overly complex and unrealistic degradation profile.[6] The overall workflow is a systematic process that moves from stress induction to analytical characterization.
Caption: Overall workflow for forced degradation studies.
Comparative Stability Under Hydrolytic Conditions
Hydrolysis is one of the most common degradation pathways, involving the reaction of a drug substance with water.[6] For methoxy-substituted arylpiperidines, this is particularly relevant for identifying susceptibility to cleavage of ether linkages or other labile functional groups. These tests are typically conducted across a range of pH values to mimic physiological conditions and potential drug formulation environments.[4][7]
Acidic Hydrolysis
Causality: In an acidic medium, the primary sites of attack are often ether linkages and amide bonds. For methoxy-arylpiperidines, the methoxy group's ether bond can undergo acid-catalyzed cleavage (O-demethylation) to form a phenolic derivative. The rate of this reaction is influenced by the substitution pattern on the aryl ring. Furthermore, the piperidine nitrogen will be protonated, which can influence the molecule's overall electronic structure and stability.
Protocol: Acidic Stress Testing
-
Preparation: Prepare a stock solution of the arylpiperidine derivative at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile) and water.
-
Stress Application: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[8] The choice of acid concentration depends on the intrinsic stability of the molecule; start with 0.1 M HCl.
-
Incubation: Heat the solution at a controlled temperature, typically starting at 60°C, and monitor for degradation over several hours (e.g., at 2, 4, 8, and 24 hours).[6] If degradation is too rapid, reduce the temperature or acid concentration.
-
Neutralization: Before analysis, cool the sample to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to prevent damage to the HPLC column.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method, alongside an unstressed control sample.
Basic Hydrolysis
Causality: Under basic conditions, the molecule is exposed to nucleophilic attack by hydroxide ions. While the methoxy ether bond is generally stable to base, other functional groups, such as esters or amides, if present, would be highly susceptible to cleavage. The piperidine ring itself is generally stable, but the overall molecular stability can be compromised if other labile groups are present.
Protocol: Basic Stress Testing
-
Preparation: Use the same 1 mg/mL stock solution as prepared for the acidic study.
-
Stress Application: Transfer an aliquot into a vial and add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[8]
-
Incubation: Follow the same incubation procedure as for acidic hydrolysis (e.g., 60°C), monitoring at appropriate time points.
-
Neutralization: Cool the sample and neutralize with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) prior to HPLC analysis.
-
Analysis: Analyze using the stability-indicating HPLC method.
Oxidative Degradation
Oxidation is a prevalent degradation pathway, especially for molecules with electron-rich centers.[9] The tertiary amine of the piperidine ring and the electron-rich methoxy-substituted aryl ring are both potential targets for oxidative attack.
Causality: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide, a common metabolite and degradant. The aryl ring, activated by the electron-donating methoxy group, can also undergo oxidation, potentially leading to the formation of phenols (if demethylation occurs) or ring-opened products under harsh conditions.
Protocol: Oxidative Stress Testing
-
Preparation: Use the same 1 mg/mL stock solution.
-
Stress Application: Add a solution of hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration typically ranging from 3% to 30%.[10] The reaction is often conducted at room temperature.
-
Incubation: Store the solution at room temperature, protected from light, and monitor at various time points (e.g., 2, 8, 24 hours). If no degradation is observed, gentle heating (e.g., 40-50°C) can be applied.
-
Quenching: The reaction does not typically require quenching before analysis, but samples should be analyzed promptly.
-
Analysis: Analyze using the stability-indicating HPLC method.
Caption: Potential degradation pathways for methoxy-arylpiperidines.
Thermal and Photolytic Degradation
Thermal and photostability are critical parameters that inform storage and handling requirements.[10] These studies assess the molecule's resilience to heat and light energy.
Thermal Stability (Dry Heat)
Causality: High temperatures provide the energy needed to overcome activation barriers for various chemical reactions, including rearrangements, cyclizations, and bond cleavage.[9] For solid-state samples, this can reveal vulnerabilities in the crystal lattice and intrinsic molecular stability in the absence of a solvent.
Protocol: Thermal Stress Testing
-
Preparation: Place a thin layer of the solid drug substance in a vial.
-
Stress Application: Store the vial in a temperature-controlled oven at elevated temperatures, typically in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[11]
-
Incubation: Expose the sample for a defined period, such as 1 to 2 weeks.
-
Analysis: At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL), and analyze by HPLC.
Photostability
Causality: Exposure to light, particularly UV radiation, can induce photolytic reactions.[9] Molecules with chromophores, such as the aromatic ring in arylpiperidines, can absorb this energy, leading to the formation of excited states that can undergo various reactions like isomerization, bond cleavage, or photoreduction.[10]
Protocol: Photostability Testing
-
Standard: Conduct the study according to ICH Q1B guidelines.[6]
-
Preparation: Expose both the solid drug substance and a solution of the drug (e.g., 1 mg/mL) to a light source. A parallel set of samples, protected from light (e.g., wrapped in aluminum foil), must be used as dark controls.
-
Stress Application: Place the samples in a photostability chamber and expose them to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[8]
-
Analysis: Analyze the light-exposed samples and the dark controls by HPLC to determine the net degradation caused by light.
Data Summary and Comparative Analysis
The data generated from these stress studies should be systematically tabulated to allow for direct comparison. This is crucial for identifying the most significant degradation pathways and for comparing the stability of different structural analogues.
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Method | Typical Concentration/Condition | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Monitored up to 24-48h |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Monitored up to 24-48h |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Monitored up to 24h |
| Thermal (Dry Heat) | Oven | 50°C - 80°C | 1 - 2 weeks |
| Photolytic | Photostability Chamber | ICH Q1B Standard | Per Guideline |
Table 2: Hypothetical Comparative Degradation Profile of Methoxy-Arylpiperidine Isomers (%)
| Stress Condition | Ortho-Methoxy Isomer | Meta-Methoxy Isomer | Para-Methoxy Isomer | Primary Degradation Pathway |
| 0.1 M HCl, 60°C, 8h | ~15% | ~8% | ~12% | O-Demethylation |
| 0.1 M NaOH, 60°C, 8h | < 2% | < 2% | < 2% | Generally Stable |
| 3% H₂O₂, RT, 24h | ~18% | ~20% | ~19% | N-Oxide Formation |
| 80°C Dry Heat, 1 week | ~5% | ~4% | ~5% | Minor decomposition |
| ICH Q1B Photolysis | ~10% | ~9% | ~11% | Photoproduct Formation |
Note: The data in Table 2 is illustrative and serves as a template for presenting actual experimental results. The relative stability would depend on the full molecular structure.
The position of the methoxy group can influence stability. Ortho- and para-substituents have a stronger electronic effect on the aromatic ring, which could slightly increase susceptibility to both acid-catalyzed hydrolysis and photolytic degradation compared to a meta-substituent. However, oxidative degradation of the piperidine nitrogen is expected to be largely independent of the methoxy position.
Development of a Stability-Indicating Analytical Method
A cornerstone of any stability study is the analytical method used to quantify the parent drug and its degradants. A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[12] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for this purpose.[13]
Protocol: Generic HPLC Method Development
-
Column Selection: Start with a versatile C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides good retention for most small-molecule drugs.
-
Mobile Phase:
-
Aqueous (A): Use a buffer to control pH, such as 20 mM potassium phosphate adjusted to pH 2.5-3.0 with phosphoric acid. An acidic pH helps to generate sharp peaks for basic compounds like arylpiperidines.
-
Organic (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Gradient Elution: Develop a gradient elution method to separate both early-eluting polar degradants and the more retained parent compound. A typical starting gradient might be 5% to 95% organic solvent over 20-30 minutes.
-
Detection: Use a PDA detector to monitor at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification of all components. A wavelength of 254 nm is a common starting point for aromatic compounds.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating specificity.
Conclusion
The stability testing of methoxy-substituted arylpiperidines is a systematic process that requires a deep understanding of both the underlying chemistry and the regulatory landscape. By employing a structured approach to forced degradation, researchers can effectively identify potential liabilities in their molecules early in the development process. The key vulnerabilities often lie in the acid-labile methoxy group and the oxidatively sensitive piperidine nitrogen.
This guide provides a comprehensive framework for designing and executing these critical studies. The protocols and comparative data serve as a practical starting point for any scientist tasked with evaluating the stability of this important class of compounds. Ultimately, robust stability data is not just a regulatory requirement; it is a fundamental component of ensuring the safety, quality, and efficacy of a potential new medicine.
References
- ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Slideshare. (n.d.). ICH guidelines for stability studies.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
- ResearchGate. (n.d.). Pathway of Photo Degradation Condition for Drug Substance and Drug Product.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- Singh, S., & Bakshi, M. (n.d.). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.
- YouTube. (2018, April 30). Stability Indicating Methods.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- VICH. (2022, September 13). Guideline on Stability Testing.
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ICH guidelines for stability studies | PDF [slideshare.net]
- 3. rjptonline.org [rjptonline.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. beta.sfda.gov.sa [beta.sfda.gov.sa]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
4-(4-Chloro-2-methoxyphenyl)piperidine proper disposal procedures
Topic: 4-(4-Chloro-2-methoxyphenyl)piperidine Proper Disposal Procedures
Executive Summary & Chemical Identity
4-(4-Chloro-2-methoxyphenyl)piperidine (CAS: 815618-53-2 for free base; 815618-46-3 for HCl salt) is a halogenated organic amine commonly used as a pharmaceutical intermediate or research building block.[1]
Effective disposal of this compound requires strict adherence to halogenated waste protocols .[2] Unlike simple organic solvents, the presence of the chlorine atom on the phenyl ring necessitates high-temperature incineration to prevent the formation of incomplete combustion byproducts.[1] Furthermore, as a piperidine derivative, the compound possesses basic (amine) functionality, which dictates specific segregation rules to avoid incompatibility with acidic waste streams.[1]
This guide outlines the autonomous workflow for the safe containment, labeling, and disposal of this specific chemical, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental impact.
Hazard Characterization & Safety Profile
Before initiating any disposal procedure, the chemical's hazards must be quantified to select the appropriate Personal Protective Equipment (PPE) and waste container.
| Parameter | Specification |
| Chemical Class | Halogenated Organic Amine (Heterocycle) |
| Physical State | Solid (typically as HCl salt) or Viscous Liquid (Free Base) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal) |
| Reactivity | Incompatible with Strong Acids (exothermic neutralization), Strong Oxidizers |
| RCRA Status | Not P- or U-listed; Characterized as D001 (if ignitable solvent used) or Toxic |
| Waste Code | Halogenated Organic Waste (Non-specific source) |
Required PPE for Disposal Operations:
-
Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).
-
Skin: Nitrile gloves (Double-gloving recommended; 0.11 mm minimum thickness).
-
Eye: Chemical splash goggles (Safety glasses are insufficient for liquid transfer).
Waste Segregation & Classification Strategy
Proper segregation is the single most critical step in laboratory waste management. Mixing this halogenated amine with incompatible streams (e.g., oxidizing acids like Nitric Acid) can lead to catastrophic failure of waste containers.[1]
The "Halogen Rule"
Because this molecule contains Chlorine, it MUST be disposed of in the Halogenated Waste stream.[3]
-
Why? Halogenated waste requires incineration at higher temperatures (>1100°C) with specific scrubbers to neutralize acidic gases (HCl) formed during combustion.
-
Cost Implication: Mixing halogenated waste into non-halogenated containers upgrades the entire container to the more expensive "Halogenated" pricing tier.
Decision Logic: Waste Stream Selection
Figure 1: Waste Stream Segregation Logic. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the chlorinated solute technically classifies the mixture as halogenated waste for incineration purposes.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.[1]
-
Containment: Place the solid material into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag into a second bag (double-bagging) to prevent rupture and dust release.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write "4-(4-Chloro-2-methoxyphenyl)piperidine" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
Constituents: List "100%".
-
-
Transfer: Move to the designated Solid Hazardous Waste Drum .
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, washing solutions.[1]
-
Compatibility Check: Ensure the receiving carboy does not contain strong acids or oxidizers.
-
Selection: Choose the Halogenated Organic Solvents carboy (typically red or yellow tagged).
-
Transfer:
-
Use a funnel to prevent splashing.
-
Pour slowly to observe any immediate reaction (bubbling/heat).
-
-
Logging: Immediately update the waste log sheet attached to the carboy.
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste carboy.
-
Defacing: Cross out the original label and mark "EMPTY" on the bottle.
-
Disposal: Place the uncapped bottle in the glass recycling or trash, depending on institutional policy for triple-rinsed containers.
Emergency Spill Response Procedure
In the event of a spill, immediate action is required to prevent exposure and environmental release.[8]
Critical Threshold: If the spill is >100g or outside a fume hood, evacuate and contact EHS.
Figure 2: Emergency Spill Response Workflow.
Detailed Cleanup Steps:
-
Isolate: Close the lab door and post a "Do Not Enter" sign.
-
PPE: Wear N95 mask, goggles, lab coat, and double nitrile gloves.[1]
-
Absorb:
-
For Solids: Cover with wet paper towels to prevent dust, then scoop.[1]
-
For Liquids: Surround with vermiculite or spill pads.
-
-
Neutralize: If a large liquid spill of the free base occurs, a mild citric acid solution can be used to neutralize the amine before absorption (optional, only if trained).[1]
-
Waste: All cleanup materials (pads, gloves, scoop) must be disposed of as Solid Hazardous Waste .[1]
Professional Waste Management (Post-Lab)
Once the waste leaves your laboratory, it enters a regulated disposal chain.[1] Understanding this helps reinforce why segregation is vital.
-
Consolidation: The waste vendor (e.g., Veolia, Clean Harbors) consolidates compatible wastes (Lab Packs).[1]
-
Treatment Method: High-Temperature Incineration .
-
Halogenated organics are injected into a rotary kiln incinerator operating at >1100°C.
-
This temperature ensures the destruction of the piperidine ring and the chlorinated phenyl group.
-
Scrubbing: The exhaust gases pass through alkaline scrubbers to capture the Chlorine (as HCl) and prevent its release into the atmosphere.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(4-Chloro-2-methoxyphenyl)piperidine Hydrochloride.
-
PubChem. (2024). Compound Summary: 4-(4-Chloro-2-methoxyphenyl)piperidine.[9][10] National Library of Medicine.
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. ethz.ch [ethz.ch]
- 4. fishersci.pt [fishersci.pt]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. chembk.com [chembk.com]
- 10. PubChemLite - 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride (C13H15ClN2O) [pubchemlite.lcsb.uni.lu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
